Ethyl 2-fluoro-6-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBBISJVNTXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-fluoro-6-nitrobenzoate: A Key Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of Ethyl 2-fluoro-6-nitrobenzoate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple data sheet to explore the causality behind its synthesis, its inherent reactivity, and its significant role as a precursor in the synthesis of targeted therapeutics.
Introduction and Strategic Importance
This compound (CAS No. 1154426-16-0) is an aromatic ester whose value lies in the strategic placement of its functional groups.[1][2] The presence of an ester, a nitro group, and a fluorine atom on a benzene ring creates a molecule primed for specific, high-yield chemical transformations. The true significance of this compound is realized in its relationship to the oncology drug Idelalisib (Zydelig®), a highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[3][4] The core scaffold of this compound is a foundational piece in the multi-step synthesis of Idelalisib, making a thorough understanding of its properties essential for chemists working on PI3K inhibitors and related heterocyclic scaffolds.[5][6]
Physicochemical and Spectroscopic Properties
Quantitative experimental data for this specific isomer is not extensively reported in peer-reviewed literature. However, its fundamental properties and expected spectral characteristics can be reliably determined.
Physical and Chemical Identity
The core physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1154426-16-0 | [1][2] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.17 g/mol | [2] |
| Physical Form | Solid | [7] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room temperature, sealed in dry conditions | [1] |
Note: Specific melting point, boiling point, and solubility data are not consistently available in published literature. It is expected to have low solubility in water and good solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone.
Expected Spectroscopic Signature
While a definitive, published spectrum is elusive, a skilled chemist can anticipate the key features based on the molecule's structure. These predictions are vital for reaction monitoring and characterization.
-
¹H NMR: The spectrum should feature three distinct regions. The aromatic region (approx. 7.5-8.2 ppm) will show complex multiplets for the three protons on the benzene ring. A quartet around 4.4 ppm would correspond to the -OCH₂- protons of the ethyl group, split by the adjacent methyl group. A triplet near 1.4 ppm would represent the -CH₃ protons of the ethyl group.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. A signal for the ester carbonyl (C=O) is expected around 164 ppm. Aromatic carbons will appear between 115-150 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F). The -OCH₂- and -CH₃ carbons of the ethyl group would appear upfield, typically around 62 ppm and 14 ppm, respectively.[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups. Strong, sharp peaks are expected for the C=O stretch of the ester (approx. 1720-1740 cm⁻¹). Distinctive asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F bond stretching will appear in the 1100-1250 cm⁻¹ region.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid.[9] This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol (ethanol) and/or by removing the water byproduct.[10][11]
Causality in Experimental Design
The choice of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the weakly nucleophilic ethanol to attack efficiently. The reaction is performed under reflux to provide the necessary activation energy and to facilitate the removal of water, pushing the equilibrium towards the product, in accordance with Le Châtelier's principle.[9][12]
Step-by-Step Laboratory Protocol
This protocol is a representative, field-proven method for the esterification of nitrobenzoic acids.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-6-nitrobenzoic acid (1.0 eq.), anhydrous ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq.).
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid (caution: CO₂ evolution), and finally with a saturated brine solution.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Fischer Esterification workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the nitro and fluoro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The compound's primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is an excellent leaving group in this context, and its departure is highly activated by the strong electron-withdrawing nitro group located at the ortho position. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[13] This makes the C-F bond susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Logical Relationship of SNAr Reactivity
Caption: Causality of SNAr reactivity in this compound.
Application in Drug Discovery: The Synthesis of Idelalisib
While this compound can be used in various synthetic routes, its most notable application is as a precursor to its parent acid, which is the starting point for Idelalisib. The synthetic route to Idelalisib highlights the utility of the 2-fluoro-6-nitrobenzoyl scaffold.[3][5]
A common synthetic pathway begins with the amidation of 2-fluoro-6-nitrobenzoic acid with aniline.[6][14] This step forms 2-fluoro-6-nitro-N-phenylbenzamide.[15] This intermediate then undergoes a series of transformations including reduction of the nitro group, coupling with a chiral amino acid derivative, cyclization to form the quinazolinone core, and final coupling with a purine moiety to yield the active pharmaceutical ingredient (API).[3][5] Although the ester is not directly used in the most cited routes, its synthesis is a key step in providing the foundational carboxylic acid via hydrolysis.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[16]
-
Conclusion
This compound is more than a simple aromatic ester; it is a strategically designed building block whose chemical properties are tailored for advanced applications in medicinal chemistry. Its straightforward synthesis via Fischer esterification and its predictable, highly activated reactivity towards nucleophilic aromatic substitution make it a valuable intermediate. Its direct lineage to the PI3Kδ inhibitor Idelalisib firmly establishes its importance, providing a compelling rationale for its study and use in the development of next-generation targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. 2-fluoro-6-nitro-N-phenylbenzamide | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
A Comprehensive Spectroscopic Guide to Ethyl 2-fluoro-6-nitrobenzoate for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 2-fluoro-6-nitrobenzoate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages predictive methodologies and comparative analysis with closely related compounds to offer a robust and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
This compound (CAS 1154426-16-0) is a substituted aromatic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents. The presence of a fluorine atom and a nitro group on the benzene ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic techniques is a cornerstone of modern drug discovery, ensuring the identity, purity, and stability of synthesized compounds. This guide will delve into the predicted and expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the ethyl ester group.
Methodology for Spectral Prediction:
The predicted ¹H NMR chemical shifts and coupling constants were generated using advanced computational algorithms that model the magnetic environment of each proton. These predictions are further refined by comparing them with experimental data of similar compounds, such as ethyl 2-nitrobenzoate and other fluoronitrobenzoate isomers.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.85 - 7.95 | dd | J(H3-H4) = ~8.0, J(H3-F) = ~5.0 |
| H-4 | 7.60 - 7.70 | t | J(H4-H3) = ~8.0, J(H4-H5) = ~8.0 |
| H-5 | 7.90 - 8.00 | ddd | J(H5-H4) = ~8.0, J(H5-F) = ~9.0, J(H5-H3) = ~1.0 |
| -OCH₂CH₃ | 4.40 - 4.50 | q | J = 7.1 |
| -OCH₂CH₃ | 1.35 - 1.45 | t | J = 7.1 |
Interpretation and Rationale:
The aromatic region is expected to be complex due to the influence of both the electron-withdrawing nitro group and the electronegative fluorine atom. The ortho- and para-protons to the nitro group are typically shifted downfield. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons. The ethyl group should present as a clean quartet and triplet, characteristic of an ethyl ester.
Experimental Protocol for ¹H NMR Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic effects of the substituents on the benzene ring and the carbons of the ethyl ester.
Methodology for Spectral Prediction:
Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted using computational models that calculate the shielding of each carbon nucleus. These predictions are benchmarked against databases of experimental spectra for structurally related molecules to improve accuracy.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 163 - 165 |
| C-1 | 130 - 132 |
| C-2 (C-F) | 158 - 162 (d, ¹J(C-F) = ~250-260 Hz) |
| C-3 | 125 - 127 (d, ³J(C-F) = ~3-5 Hz) |
| C-4 | 133 - 135 |
| C-5 | 120 - 122 |
| C-6 (C-NO₂) | 148 - 150 |
| -OCH₂CH₃ | 62 - 64 |
| -OCH₂CH₃ | 13 - 15 |
Interpretation and Rationale:
The carbon directly attached to the fluorine atom (C-2) is expected to show a large one-bond coupling constant (¹J(C-F)). The electron-withdrawing effects of the nitro and fluoro groups will cause a significant downfield shift for the carbons they are attached to (C-6 and C-2, respectively). The carbonyl carbon of the ester will also be in the typical downfield region.
Experimental Protocol for ¹³C NMR Acquisition:
For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically used. The spectrum is acquired on a 100 MHz or higher field NMR spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl, and the C-F bond.
Methodology for Spectral Prediction:
IR spectra can be predicted computationally by calculating the vibrational frequencies of the molecule's bonds. These theoretical frequencies are often scaled to better match experimental values. The predicted spectrum is also informed by the known characteristic absorption ranges of functional groups.
Predicted IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=O stretch (ester) | 1720 - 1740 |
| N=O stretch (asymmetric) | 1520 - 1560 |
| N=O stretch (symmetric) | 1340 - 1370 |
| C-F stretch | 1200 - 1300 |
| C-O stretch (ester) | 1100 - 1300 |
Interpretation and Rationale:
The most prominent peaks are expected to be the strong C=O stretch of the ester and the strong asymmetric and symmetric stretches of the nitro group. The presence of the C-F bond will also give a characteristic absorption band.
Experimental Protocol for IR Spectroscopy:
An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.
Methodology for Fragmentation Prediction:
The prediction of mass spectral fragmentation patterns is based on the known fragmentation rules for aromatic esters and nitro compounds. The stability of the resulting carbocations and radical cations determines the most likely fragmentation pathways.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z 213
-
[M - OCH₂CH₃]⁺: m/z 168 (loss of the ethoxy group)
-
[M - NO₂]⁺: m/z 167 (loss of the nitro group)
-
[M - COOCH₂CH₃]⁺: m/z 140 (loss of the ethyl ester group)
Interpretation and Rationale:
The molecular ion peak at m/z 213 should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical and the entire ester group. The loss of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.
Experimental Protocol for Mass Spectrometry:
A sample would be introduced into a mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For electron ionization (EI), the sample is bombarded with electrons, causing ionization and fragmentation.
Visualizing the Spectroscopic Workflow
To provide a clear overview of the process of spectroscopic analysis, the following workflow diagram is presented.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion and Future Perspectives
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from robust computational methods and corroborated by experimental data from analogous structures, offers a reliable foundation for the identification and structural verification of this compound. As this molecule and its derivatives are explored in drug discovery programs, the acquisition of direct experimental data will be crucial for validating these predictions. The protocols and interpretive frameworks outlined herein provide a clear path for researchers to perform and understand these essential analytical techniques.
A Comprehensive Technical Guide to Ethyl 2-fluoro-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-6-nitrobenzoate, identified by the CAS number 1154426-16-0 , is a substituted aromatic compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring an ethyl ester, a fluorine atom, and a nitro group ortho to each other on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The presence and strategic placement of these functional groups offer a unique combination of reactivity and physicochemical properties that are highly valuable in the design and development of novel pharmaceutical agents and other bioactive compounds.
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information. The content is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1154426-16-0 | [Myskinrecipes] |
| Molecular Formula | C₉H₈FNO₄ | [Myskinrecipes] |
| Molecular Weight | 213.16 g/mol | [Myskinrecipes] |
| Appearance | Solid | [Sigma-Aldrich] |
| Storage | Room temperature, dry | [Myskinrecipes] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, with ethanol in the presence of an acid catalyst. This is a well-established and reliable method for the preparation of esters.
Synthesis of the Precursor: 2-fluoro-6-nitrobenzoic acid
The starting material, 2-fluoro-6-nitrobenzoic acid, can be synthesized via the nitration of 2-fluorobenzoic acid. A general procedure involves the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to 2-fluorobenzoic acid at a controlled temperature.
Experimental Protocol: Synthesis of 2-fluoro-6-nitrobenzoic acid (General Procedure)
-
Materials:
-
2-fluorobenzoic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate container, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
The precipitated solid, 2-fluoro-6-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted from the aqueous mixture using an appropriate organic solvent. The organic layer is then washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the product.
-
Fischer Esterification to Yield this compound
Once the 2-fluoro-6-nitrobenzoic acid is obtained, it can be esterified to the desired ethyl ester.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-fluoro-6-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
To a round-bottom flask, add 2-fluoro-6-nitrobenzoic acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Spectroscopic Data
While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectral characteristics can be inferred from data on closely related compounds. Researchers should confirm the identity of their synthesized product using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons in the region of 7.5-8.5 ppm, with splitting patterns dictated by fluorine and proton-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 164 ppm), the two carbons of the ethyl group, and the six aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.16).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in drug discovery due to the unique properties conferred by its fluorine and nitro substituents.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorine can improve several key properties:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug.
The Versatility of the Nitro Group
The nitro group in this compound is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group (-NH₂). This amino group can then be used as a handle for a variety of chemical modifications, such as:
-
Amide bond formation: The amine can be acylated to form amides, which are common structural motifs in many drugs.
-
Formation of heterocyclic rings: The amine can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceutically active compounds.
Caption: Reactivity and derivatization of this compound.
By leveraging the properties of both the fluorine atom and the versatile nitro group, medicinal chemists can use this compound as a starting point to synthesize a diverse range of novel compounds with potentially improved therapeutic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: According to available safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its synthesis via Fischer esterification is a straightforward process, and its unique combination of an ester, a fluorine atom, and a nitro group provides a versatile platform for the creation of novel and complex molecules. The insights provided in this technical guide are intended to equip researchers and scientists with the necessary knowledge to confidently and effectively utilize this valuable chemical intermediate in their pursuit of new therapeutic agents.
An In-depth Technical Guide to the Physical Properties of Ethyl 2-fluoro-6-nitrobenzoate
This guide provides a comprehensive overview of the physical properties of Ethyl 2-fluoro-6-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with established scientific principles to offer a thorough understanding of this compound's characteristics. In the absence of extensive direct experimental data for this specific isomer, this guide also outlines the standard methodologies for property determination and leverages data from analogous compounds to provide a robust predictive framework.
Introduction: The Significance of this compound
This compound is an aromatic compound featuring three key functional groups: an ethyl ester, a nitro group, and a fluorine atom. This unique substitution pattern on the benzene ring makes it a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's reactivity and physical properties, making a detailed understanding of these characteristics crucial for its application in complex synthetic pathways.
Molecular and Chemical Identity
A precise understanding of the molecular identity of a compound is the foundation for all further physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1154426-16-0 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1F)--INVALID-LINK--[O-] | N/A |
Predicted and Comparative Physical Properties
Aromatic nitro compounds generally exhibit higher melting and boiling points than their non-nitrated counterparts due to their high polarity, which leads to strong intermolecular dipole-dipole interactions.[2][3] The presence of a fluorine atom is expected to further increase the boiling point due to the increased molecular weight.
Comparative Data of Related Compounds:
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 2-nitrobenzoate | 610-34-4 | 26-30 | 172-174 (at reduced pressure) |
| Ethyl 4-nitrobenzoate | 99-77-4 | 55-59 | N/A |
| Ethyl 2-methylbenzoate | 87-24-1 | N/A | 227 |
The data from Ethyl 2-nitrobenzoate suggests that this compound is likely a low-melting solid or a high-boiling liquid at room temperature.[4][5][6]
Solubility Profile
The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing reaction kinetics, purification, and bioavailability.
Theoretical Solubility
Based on the principle of "like dissolves like," the polar nitro and ester groups of this compound suggest solubility in polar organic solvents.[4] Aromatic nitro compounds are typically insoluble or only slightly soluble in water but readily dissolve in common organic solvents.[2][3]
Expected Solubility:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Moderate Solubility: Ethanol, Methanol
-
Low to Insoluble: Water, Hexanes, Toluene
Experimental Determination of Solubility
A standardized protocol for determining the solubility of a compound like this compound involves the following steps:
-
Solvent Selection: A range of solvents with varying polarities is chosen.
-
Equilibrium Saturation: An excess of the compound is added to a known volume of the solvent in a sealed vial.
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates the workflow for the experimental determination of solubility.
References
A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-fluoro-6-nitrobenzoate
This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 2-fluoro-6-nitrobenzoate, a key intermediate in pharmaceutical synthesis and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity of this compound.
Executive Summary: The Criticality of Stability
This compound is a substituted aromatic compound whose utility is intrinsically linked to its purity and stability. Degradation not only reduces the yield of subsequent reactions but can also introduce impurities that may be difficult to separate and could have unintended biological activity. Understanding the factors that influence its stability is therefore paramount for reproducible and reliable scientific outcomes. This guide outlines the recommended storage conditions, potential degradation pathways, and a comprehensive protocol for conducting stability assessments.
Recommended Storage and Handling Protocols
Based on safety data sheets (SDS) and the known reactivity of similar nitroaromatic esters, the following conditions are recommended for the storage of this compound to maintain its integrity.
Core Storage Conditions
For routine short-term and long-term storage, the compound should be maintained in a cool, dry, and well-ventilated area .[1] The container must be tightly sealed to prevent the ingress of moisture and atmospheric contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Lower temperatures slow down potential degradation reactions. For long-term storage, refrigeration is preferable. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always mandatory for short-term storage, an inert atmosphere minimizes the risk of oxidative degradation, especially for high-purity reference standards. |
| Light | Amber glass vial or opaque container | Protects the compound from light, which can induce photochemical reactions in nitroaromatic compounds. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. A tight seal is crucial to exclude moisture and oxygen. |
Incompatible Materials
To prevent chemical reactions that could lead to degradation, this compound should be stored separately from:
-
Strong Oxidizing Agents: These can react with the nitro group or other parts of the molecule.
-
Strong Bases: Bases can catalyze the hydrolysis of the ester functional group.[2][3][4]
-
Strong Acids: While generally more stable to acid than base-catalyzed hydrolysis, prolonged exposure to strong acids should be avoided.
Understanding Potential Degradation Pathways
The chemical structure of this compound, featuring an ester, a nitro group, and a fluorine atom on an aromatic ring, suggests several potential degradation pathways under suboptimal conditions.
Hydrolysis
The ester linkage is susceptible to hydrolysis, which would yield 2-fluoro-6-nitrobenzoic acid and ethanol. This reaction is significantly accelerated by the presence of bases and can also occur under acidic conditions or with prolonged exposure to water. The electron-withdrawing nature of the nitro and fluoro groups can influence the rate of hydrolysis.
Photodegradation
Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[1][5][6] Photodegradation can lead to a variety of products through complex reaction pathways, potentially involving the reduction of the nitro group or cleavage of the aromatic ring. This underscores the importance of storing the compound in light-resistant containers.
Thermal Decomposition
At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition.[7][8] While generally stable at recommended storage temperatures, prolonged exposure to high heat can lead to degradation, potentially through decarboxylation or reactions involving the nitro group.
The logical relationship between storage conditions and degradation pathways is illustrated in the diagram below.
Caption: Relationship between storage conditions and degradation pathways.
Experimental Protocol: A Self-Validating Stability Assessment
To provide empirical data on the stability of this compound, a forced degradation study is recommended.[9][10][11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Objective
To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.
Materials and Methods
-
Test Substance: this compound (high purity)
-
Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Equipment: HPLC with UV detector, photostability chamber, oven, pH meter, analytical balance.
Experimental Workflow
The workflow for the forced degradation study is depicted below.
Caption: Workflow for the forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a UV detector. A C18 column is a common starting point for such compounds. The mobile phase could be a gradient of acetonitrile and water.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any degradation products. Peak purity analysis of the parent peak is essential to ensure the method is stability-indicating.
-
Conclusion: Ensuring Compound Integrity
The stability of this compound is crucial for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and well-sealed environment, the risk of degradation through hydrolysis, photolysis, and thermal decomposition can be significantly minimized. The provided experimental protocol for a forced degradation study offers a robust framework for empirically validating the stability of this compound and for developing analytical methods that can ensure its quality over time.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Solved The results of the alkaline hydrolysis of ethyl | Chegg.com [chegg.com]
- 4. Solved How could you isolate para-nitro benzoic acid 2 after | Chegg.com [chegg.com]
- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-fluoro-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Versatile Building Block
Ethyl 2-fluoro-6-nitrobenzoate (CAS No. 1154426-16-0) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized benzene ring, featuring an ethyl ester, a fluorine atom, and a nitro group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the aromatic ring, making it a valuable intermediate for the introduction of various functionalities. This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, designed to empower researchers with the knowledge to utilize this compound safely and effectively in their laboratory workflows.
Physicochemical Properties: A Snapshot
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and application. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1154426-16-0 | |
| Molecular Formula | C₉H₈FNO₄ | |
| Molecular Weight | 213.16 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, in a dry, sealed container |
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential hazards.
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Risk Assessment Workflow
A thorough risk assessment is a critical prerequisite for any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating potential hazards.
Caption: A logical workflow for assessing and mitigating risks associated with this compound.
Safe Handling and Storage: Best Practices in the Laboratory
Adherence to strict handling and storage protocols is essential to ensure the safety of laboratory personnel and the integrity of the research.
Engineering Controls
-
Ventilation: All work with this compound, particularly the handling of the solid, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Containment: Use of a ventilated balance enclosure is recommended when weighing out the solid material.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.
-
Skin Protection: Wear a flame-retardant lab coat and ensure it is kept buttoned.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before use.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Contaminated clothing should be removed immediately and laundered before reuse.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid creating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid raising dust.
Toxicological and Ecotoxicological Information: Understanding the Impact
Disposal Considerations: Responsible Waste Management
All waste containing this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Experimental Protocols: A Framework for Safe Use
While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.
General Workflow for a Nucleophilic Aromatic Substitution (SNAr) Reaction
The presence of both a nitro group and a fluorine atom on the aromatic ring suggests that this compound is likely to undergo nucleophilic aromatic substitution reactions. The following is a generalized workflow for such a reaction.
Caption: A step-by-step workflow for a typical SNAr reaction involving this compound.
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations. It is the responsibility of the user to conduct a thorough risk assessment before using this compound.
The Reactivity Profile of Ortho-Fluoronitrobenzoates: A Technical Guide for Researchers
Introduction: The Unique Utility of Ortho-Fluoronitrobenzoates in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks available, ortho-fluoronitrobenzoates have emerged as exceptionally versatile and highly reactive intermediates. Their utility stems from a unique confluence of electronic effects imparted by three key functional groups: the ester, the nitro group, and the fluorine atom, all positioned for synergistic activation.
This technical guide provides an in-depth exploration of the reactivity profile of ortho-fluoronitrobenzoates. We will delve into their synthesis, the mechanistic underpinnings of their reactivity—dominated by Nucleophilic Aromatic Substitution (SNAr)—and provide practical, field-proven insights for their application in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful synthetic potential of this class of compounds.
Core Principles of Reactivity: An Electronically Primed System
The high reactivity of ortho-fluoronitrobenzoates in SNAr reactions is a direct consequence of their electronic architecture. The potent electron-withdrawing nature of the nitro group, and to a lesser extent the benzoate ester, renders the aromatic ring highly electron-deficient or "activated". This activation makes the ring susceptible to attack by nucleophiles.
The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group in this specific context. While fluoride is typically considered a poor leaving group in SN2 reactions, its role in SNAr is different. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this crucial first step.
The ortho relationship between the activating nitro group and the fluorine leaving group is critical. It allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the oxygen atoms of the nitro group. This stabilization is more pronounced with an ortho-nitro group compared to a para-nitro group due to the shorter distance and stronger inductive effect.
Figure 1: The Addition-Elimination Mechanism of SNAr.
Synthesis of Ortho-Fluoronitrobenzoates
The preparation of ortho-fluoronitrobenzoates typically involves a two-step sequence: nitration of a fluorobenzoic acid derivative followed by esterification, or vice-versa. The choice of route often depends on the availability of starting materials and the desired scale.
A common method involves the nitration of a fluorobenzoic acid, followed by Fischer esterification. For example, the synthesis of methyl 2-fluoro-5-nitrobenzoate can be achieved by the nitration of 2-fluorobenzoic acid, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid.
Alternatively, nitration of a fluoro-benzoate ester can be performed. Careful control of reaction conditions is crucial to avoid side reactions and ensure high regioselectivity.
The Reactivity Profile in Detail: A Guide to Nucleophilic Aromatic Substitution (SNAr)
The workhorse reaction for ortho-fluoronitrobenzoates is the SNAr reaction. A wide variety of nucleophiles can be employed to displace the fluoride, leading to a diverse array of substituted products.
Quantitative Data Summary for SNAr Reactions
The following tables summarize typical yields for SNAr reactions of ortho-fluoronitrobenzoates with common classes of nucleophiles.
Table 1: Reactions with Amine Nucleophiles
| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | 95 | [1] |
| Morpholine | 4-Ethoxy-2-fluoro-1-nitrobenzene | Et₃N | DMSO | 90 | 10 | 92 | [1] |
| Aniline | 4-Ethoxy-2-fluoro-1-nitrobenzene | NaH | THF | 60 | 24 | 85 | [1] |
Table 2: Reactions with Thiol and Alkoxide Nucleophiles
| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy-phenol | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | Acetonitrile | Reflux | 16 | 88 | [1] |
| Thiophenol | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | NaH | DMF | RT | - | High | [2] |
Potential Side Reactions and How to Mitigate Them
While SNAr of the fluorine atom is the predominant pathway, other reactions can occur under certain conditions.
-
Displacement of the Nitro Group: Although less common, strong, soft nucleophiles can sometimes displace the nitro group. This is more likely to occur if the ring is highly activated by other electron-withdrawing groups. Careful selection of the nucleophile and reaction conditions can minimize this side reaction.[3][4]
-
Ester Hydrolysis (Saponification): Under strongly basic conditions, particularly with aqueous hydroxide nucleophiles, the benzoate ester can be hydrolyzed to the corresponding carboxylic acid.[5][6][7] If the ester functionality is desired in the final product, using non-aqueous conditions and bases like K₂CO₃ or Et₃N is recommended. If hydrolysis is unavoidable, the resulting carboxylic acid can often be re-esterified if necessary.
Applications in Drug Discovery and Agrochemicals: Case Studies
The synthetic utility of ortho-fluoronitrobenzoates is highlighted by their use as key intermediates in the synthesis of complex, biologically active molecules.
Case Study: Synthesis of Bosutinib
Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. A key step in its synthesis involves the SNAr reaction between 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile and an alkylating agent derived from an ortho-fluoronitrobenzoate precursor. This reaction efficiently constructs a crucial ether linkage in the final drug molecule.[8][9][10]
ortho-Fluoronitrobenzoates also find application in the synthesis of various agrochemicals, where the introduction of a substituted aromatic ring is often a key step in building the final active ingredient.[11][12][13]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization for specific substrates and nucleophiles may be required.
Figure 2: General Experimental Workflow for SNAr Reactions.
Protocol 1: SNAr with an Amine Nucleophile (e.g., Piperidine)
Materials:
-
ortho-Fluoronitrobenzoate (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the ortho-fluoronitrobenzoate (1.0 eq) and dissolve it in anhydrous DMF.
-
Add potassium carbonate (2.0 eq), followed by piperidine (1.2 eq).
-
Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][14]
Protocol 2: SNAr with a Phenol Nucleophile
Materials:
-
ortho-Fluoronitrobenzoate (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
1 M Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, suspend the phenol (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add the ortho-fluoronitrobenzoate (1.0 eq) to the suspension.
-
Heat the mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.[1]
Safety and Handling of Nitroaromatic Compounds
Nitroaromatic compounds are often toxic, and some are mutagenic or carcinogenic. They can be absorbed through the skin. It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3][4][15][16]
Nitroaromatic compounds can also be energetic and may decompose exothermically, especially at elevated temperatures or in the presence of strong bases or oxidizing agents. Always conduct reactions on a small scale initially and monitor the reaction temperature carefully.
Conclusion
Ortho-fluoronitrobenzoates are powerful and versatile intermediates in modern organic synthesis. Their reactivity is dominated by the SNAr mechanism, driven by the strong electron-withdrawing capacity of the ortho-nitro group, which activates the ring and stabilizes the key Meisenheimer intermediate. The fluorine atom's high electronegativity facilitates the rate-determining nucleophilic attack, making it an ideal leaving group in this context. By understanding the principles of their reactivity, potential side reactions, and appropriate handling procedures, researchers can effectively utilize these building blocks to construct complex and valuable molecules for a wide range of applications, from life-saving pharmaceuticals to advanced agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of the nucleophile structure on the selectivity of the nitro group and fluorine displacement in SNAr reactions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
The Decisive Role of Fluorine in Nucleophilic Aromatic Substitution: A Technical Guide for Drug Development
Executive Summary
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the construction of complex aryl ethers, amines, and sulfides that form the backbone of countless therapeutic agents. Within this reaction class, the use of fluorine as a leaving group represents a uniquely powerful and often counterintuitive strategy. While the carbon-fluorine bond is the strongest single bond to carbon, aryl fluorides are paradoxically the most reactive halides in SNAr reactions. This guide provides an in-depth exploration of the principles governing this phenomenon, offering field-proven insights and practical protocols for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of fluorine's activating role, quantify its reactivity, detail experimental best practices, and illustrate its strategic application in the synthesis of marketed pharmaceuticals.
The SNAr Mechanism: A Tale of Two Steps
Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon of an aromatic ring is sterically impossible.[1] Instead, the classical SNAr reaction proceeds via a two-step addition-elimination mechanism .[2] This pathway requires two key features on the aromatic ring:
-
A good leaving group (typically a halogen).
-
At least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3]
The reaction begins with the rate-determining attack of a nucleophile on the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[5]
Caption: The Addition-Elimination Mechanism of SNAr.
The stability of the Meisenheimer complex is paramount. The EWG at the ortho or para position is crucial because it delocalizes the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[3] If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction rate is dramatically slower.[6]
The Fluorine Anomaly: Why the Strongest Bond Makes the Best Leaving Group
In SN1 and SN2 reactions, leaving group ability correlates inversely with bond strength, leading to the familiar reactivity trend of R-I > R-Br > R-Cl > R-F.[7] In stark contrast, the SNAr reactivity order for halogens is inverted: F > Cl > Br > I .[1] This "fluorine anomaly" is a direct consequence of the two-step mechanism.
The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[2] Fluorine's unparalleled electronegativity exerts a powerful inductive electron-withdrawing effect, making the carbon atom it is attached to highly electrophilic and thus exceptionally susceptible to nucleophilic attack.[5] This potent activation dramatically lowers the energy barrier for the first step, accelerating the overall reaction rate far more than the slightly more difficult C-F bond cleavage in the second step slows it down.[2]
Caption: Fluorine's inductive effect lowers the activation energy of the rate-determining step.
2.1. Quantitative Reactivity Data
The magnitude of the fluorine effect is not trivial. For the reaction of piperidine with 2,4-dinitrophenyl halides in methanol, the fluoride leaving group accelerates the reaction by several orders of magnitude compared to other halogens.
| Leaving Group (X in 2,4-Dinitrophenyl-X) | Relative Rate |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.7 |
| I | 1 |
| Table 1: Relative reaction rates for a typical SNAr reaction, demonstrating the superior reactivity of fluoride as a leaving group. Data compiled from reference[8]. |
Practical Considerations for Fluoro-SNAr Reactions
3.1. Solvent Selection
The choice of solvent is critical for successful SNAr reactions. Polar aprotic solvents are overwhelmingly preferred.[8] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal because they effectively solvate the cationic counter-ion of the nucleophile (e.g., K⁺ in KOtBu) but poorly solvate the anion.[9] This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining attack on the aromatic ring.
Conversely, polar protic solvents like water or ethanol can form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that significantly dampens its nucleophilicity and slows the reaction.[10]
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| DMSO | 47 | ~1300 | Polar Aprotic |
| DMF | 37 | ~2800 | Polar Aprotic |
| Acetonitrile | 38 | ~5000 | Polar Aprotic |
| Methanol | 33 | 1 | Polar Protic |
| Table 2: The profound effect of solvent choice on nucleophilic substitution rates. While exact values vary by reaction, the trend of massive rate acceleration in polar aprotic solvents is universal. Data compiled from references[4][11]. |
3.2. Fluorine as a Non-Leaving Group Substituent
When fluorine is present on the aromatic ring but is not the leaving group, it still exerts a powerful influence through its inductive effect. A fluorine atom located ortho or meta to the reaction site will activate the ring toward nucleophilic attack by withdrawing electron density and stabilizing the developing negative charge in the Meisenheimer intermediate.[5] A para-fluorine has a slightly deactivating effect.[5] This ability to fine-tune reactivity is a key tool for medicinal chemists in directing substitution patterns on poly-fluorinated scaffolds.
Experimental Protocol: Synthesis of a Fluoroquinolone Core
The synthesis of quinolone antibiotics frequently employs an intramolecular SNAr reaction where fluorine is the leaving group. The following protocol provides a representative workflow for the cyclization step to form the core of drugs like Ciprofloxacin.
Caption: General experimental workflow for intramolecular fluoro-SNAr cyclization.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the appropriate β-enamino ester precursor (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the stirred solution. The base facilitates the final deprotonation step after cyclization.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C. The displacement of the ortho-fluorine by the enamine nitrogen proceeds via an intramolecular SNAr mechanism.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the starting material spot is no longer visible (typically 4-6 hours).
-
Workup: Once complete, cool the mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-water. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with water followed by cold ethanol or diethyl ether. The resulting quinolone core can be further purified by recrystallization if necessary.
Beyond the Classical Mechanism: Concerted vs. Stepwise Pathways
While the two-step addition-elimination mechanism is the textbook model, recent experimental and computational evidence suggests that many SNAr reactions, particularly those on heterocycles or with better leaving groups like chloride, may proceed through a concerted mechanism .[9][12] In a concerted pathway, the Meisenheimer complex represents a transition state rather than a stable intermediate.[13]
-
Stepwise (Classical) SNAr: Favored when the intermediate is highly stabilized (e.g., multiple strong EWGs) and the leaving group is poor (like fluoride).[13]
-
Concerted SNAr: Becomes dominant when the intermediate is less stable or the leaving group is better (Cl, Br), causing elimination to occur simultaneously with addition.[12]
It is crucial for the modern chemist to recognize that a spectrum of mechanisms exists, and the specific substrate and leaving group dictate the operative pathway.
Case Study: Fluoro-SNAr in the Synthesis of Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a frontline treatment for bacterial infections for decades. Its industrial synthesis provides a classic example of the strategic use of a fluoro-SNAr reaction as a key bond-forming step.
In the final step of many synthetic routes, the quinolone core, which contains a carboxylic acid and a fluorine atom at the C-7 position, is coupled with piperazine.
Figure 1: The final key step in the synthesis of Ciprofloxacin is a nucleophilic aromatic substitution where piperazine displaces fluorine.
This reaction proceeds readily because the fluorine atom is activated by the para-carbonyl group of the quinolone ring system. The secondary amine of piperazine acts as the nucleophile, attacking the C-7 position and displacing the fluoride ion to forge the final C-N bond, completing the synthesis of the active pharmaceutical ingredient.[14] This step highlights the reliability and efficiency of fluoro-SNAr chemistry in complex molecule synthesis.
Conclusion
Fluorine's role in nucleophilic aromatic substitution is a prime example of how fundamental mechanistic principles can be leveraged to achieve powerful synthetic outcomes. Its potent inductive effect transforms the typically robust C-F bond into a liability, making activated aryl fluorides the most reactive substrates for SNAr reactions. This unique reactivity, combined with predictable control over reaction conditions, has cemented the fluoro-SNAr reaction as an indispensable tool in the arsenal of medicinal chemists. For professionals in drug discovery and development, a deep understanding of this reaction is not merely academic; it is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. youtube.com [youtube.com]
- 3. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. CN101481381B - Method for preparing ciprofloxacin by piperazine reaction - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Idelalisib from 2-fluoro-6-nitrobenzoic acid: A Detailed Guide for Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Idelalisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, starting from 2-fluoro-6-nitrobenzoic acid. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for each synthetic step.
Introduction
Idelalisib (marketed as Zydelig®) is a critical therapeutic agent for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[1] Its mechanism of action involves the targeted inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the B-cell receptor signaling pathway that is crucial for the proliferation and survival of malignant B-cells. The synthesis of Idelalisib is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, particularly concerning stereochemistry and impurity profiles. This guide details a common and effective synthetic route commencing with the readily available starting material, 2-fluoro-6-nitrobenzoic acid.
Overall Synthetic Workflow
The synthesis of Idelalisib from 2-fluoro-6-nitrobenzoic acid can be conceptually divided into four main stages:
-
Amide Formation: Activation of the carboxylic acid and subsequent amidation with aniline to form the N-phenylbenzamide intermediate.
-
Chiral Amide Coupling: Coupling of the N-phenylbenzamide with a protected chiral amino acid derivative, N-Boc-L-2-aminobutyric acid, to introduce the stereocenter.
-
Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular cyclization to form the core quinazolinone ring system.
-
Purine Installation: Deprotection of the amine and final coupling with a purine derivative to yield Idelalisib.
Caption: Overall synthetic workflow for Idelalisib.
Detailed Protocols and Scientific Insights
Step 1: Synthesis of 2-fluoro-6-nitro-N-phenylbenzamide
This initial step involves the formation of an amide bond between 2-fluoro-6-nitrobenzoic acid and aniline. The carboxylic acid must first be activated to facilitate nucleophilic attack by the aniline. Common activating agents include oxalyl chloride and thionyl chloride, which convert the carboxylic acid to a more reactive acyl chloride intermediate.
Protocol 1: Acyl Chloride Formation and Amidation
-
Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). While stirring under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl, CO, CO₂).
-
Amidation: In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-fluoro-6-nitro-N-phenylbenzamide as a solid.
Scientific Rationale:
-
Oxalyl Chloride: Oxalyl chloride is often preferred over thionyl chloride as it is more volatile, and its byproducts (HCl, CO, CO₂) are gaseous, simplifying their removal.[2][3][4]
-
DMF Catalyst: DMF acts as a catalyst in the formation of the acyl chloride by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Base: A base is required to neutralize the HCl generated during the amidation reaction, driving the equilibrium towards product formation.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-fluoro-6-nitrobenzoic acid | 1.0 eq | Starting material |
| Oxalyl Chloride | 1.5 eq | Activating agent |
| DMF | ~0.05 eq | Catalyst |
| Aniline | 1.1 eq | Nucleophile |
| Triethylamine | 1.5 eq | Acid scavenger |
| Temperature | 0 °C to RT | Control of reactivity |
Step 2: Synthesis of tert-butyl (S)-(1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate
This step introduces the chiral center of Idelalisib by coupling the previously synthesized amide with N-Boc-L-2-aminobutyric acid. This reaction forms a new amide bond and requires an activating agent for the carboxylic acid of the protected amino acid.
Protocol 2: Chiral Amide Coupling
-
Activation of Amino Acid: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-L-2-aminobutyric acid (1.2 eq) in anhydrous DCM. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq). Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Coupling Reaction: To this mixture, add a solution of 2-fluoro-6-nitro-N-phenylbenzamide (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC or HPLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Scientific Rationale:
-
EDC/HOBt: This combination of coupling reagents is widely used for amide bond formation as it efficiently activates the carboxylic acid and minimizes side reactions and racemization.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine of the amino acid, preventing self-coupling and other unwanted side reactions. It is stable under the coupling conditions and can be readily removed in a subsequent step.
Step 3: Reductive Cyclization to form the Quinazolinone Core
This crucial step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the quinazolinone ring. A common method for this transformation is the use of a reducing agent such as zinc dust in acetic acid.
Caption: Reductive cyclization to form the quinazolinone core.
Protocol 3: Reductive Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the nitro intermediate from Step 2 (1.0 eq) in glacial acetic acid (10-20 volumes).
-
Reduction: To the stirred solution, add zinc dust (5-10 eq) portion-wise at a rate that maintains the reaction temperature below 40 °C. An ice bath may be necessary for cooling.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude quinazolinone can be purified by crystallization or column chromatography.
Scientific Rationale:
-
Zinc in Acetic Acid: This is a classic and effective method for the reduction of aromatic nitro groups.[5] The in situ generation of hydrogen from the reaction of zinc with acetic acid performs the reduction. The acidic medium also facilitates the subsequent cyclization.
-
Control of Exotherm: The addition of zinc dust is done portion-wise to control the exothermic nature of the reaction.
Step 4: Deprotection and Buchwald-Hartwig Amination
The final steps involve the removal of the Boc protecting group to liberate the primary amine, followed by a palladium-catalyzed Buchwald-Hartwig amination with a purine derivative to install the final fragment of the Idelalisib molecule.
Protocol 4a: Boc Deprotection
-
Deprotection: Dissolve the Boc-protected quinazolinone (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (typically a 1:1 or 2:1 v/v mixture).
-
Reaction and Work-up: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting trifluoroacetate salt of the amine is often used directly in the next step without further purification.
Protocol 4b: Buchwald-Hartwig Amination
-
Reaction Setup: In a Schlenk tube or a flask equipped with a reflux condenser under an inert atmosphere, combine the crude amine trifluoroacetate salt from the previous step (1.0 eq), 6-chloropurine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq).
-
Reaction: Add an anhydrous solvent, such as 1,4-dioxane or toluene. Degas the mixture and then heat to reflux (typically 80-110 °C) for 12-24 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by HPLC. After completion, cool the reaction mixture to room temperature and filter through Celite®. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude Idelalisib is then purified by column chromatography or crystallization to yield the final product.
Scientific Rationale:
-
TFA for Deprotection: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc protecting group.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[6][7][8][9][10] The choice of palladium source, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques.
| Compound | 1H NMR (representative signals) | 13C NMR (representative signals) | MS (m/z) |
| 2-fluoro-6-nitro-N-phenylbenzamide | Aromatic protons, amide NH | Aromatic carbons, carbonyl carbon | 261.06 [M+H]⁺ |
| tert-butyl (S)-(1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate | Boc protons (singlet), aliphatic protons, aromatic protons | Carbonyl carbons, aliphatic carbons, aromatic carbons | 446.17 [M+H]⁺[11] |
| (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | Aliphatic protons, aromatic protons, amine protons | Aliphatic carbons, aromatic carbons, quinazolinone carbons | 298.14 [M+H]⁺ |
| Idelalisib | Purine protons, quinazolinone protons, aliphatic protons, aromatic protons | Purine carbons, quinazolinone carbons, aliphatic carbons, aromatic carbons | 416.17 [M+H]⁺ |
Note: The exact chemical shifts will depend on the solvent and instrument used.
Impurity Control
A key challenge in the synthesis of Idelalisib is the formation of impurities, particularly the desfluoro impurity. This can arise during the reduction of the nitro group if catalytic hydrogenation is used, where the fluorine atom can be reductively cleaved.[12] Using a reducing agent like zinc in acetic acid helps to mitigate the formation of this impurity. Careful monitoring of reaction conditions and purification at each step is essential to ensure the final product meets the stringent purity requirements for an active pharmaceutical ingredient.
Safety and Handling
The synthesis of Idelalisib involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Oxalyl Chloride and Thionyl Chloride: These reagents are corrosive and react violently with water to release toxic gases (HCl).[2][3][4] They should be handled with extreme care under anhydrous conditions.
-
Trifluoroacetic Acid (TFA): A strong, corrosive acid. Handle with care to avoid skin and eye contact.
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and should be handled with appropriate precautions.
-
Solvents: Dichloromethane, dioxane, and other organic solvents are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. orgsyn.org [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 4. Oxalyl Chloride [commonorganicchemistry.com]
- 5. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. PubChemLite - (s)-tert-butyl (1-(2-fluoro-6-nitro-n-phenylbenzamido)-1-oxobutan-2-yl)carbamate (C22H24FN3O6) [pubchemlite.lcsb.uni.lu]
- 12. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-fluoro-6-nitrobenzoate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth examination of Ethyl 2-fluoro-6-nitrobenzoate (CAS 1154426-16-0) as a pivotal intermediate in pharmaceutical research and development. We explore its chemical properties, synthesis, and principal applications, with a focus on its utility as a precursor to complex heterocyclic scaffolds. The core of this document is a detailed protocol for the synthesis of 2-fluoro-6-nitro-N-phenylbenzamide, a key intermediate in the development of kinase inhibitors such as Idelalisib. This guide elucidates the underlying chemical principles, including the Nucleophilic Aromatic Substitution (SNAr) mechanism, and provides field-proven methodologies for synthesis, reaction monitoring, and characterization, designed for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Fluoro-6-nitrobenzoyl Moiety
In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 2-fluoro-6-nitrobenzoate scaffold is of particular interest due to its unique electronic and steric properties. The presence of two strong electron-withdrawing groups—a nitro group (NO₂) and an ester/acid group (COOR)—ortho and para to a fluorine atom, renders the aromatic ring highly electron-deficient. This pronounced electrophilicity makes the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
This compound serves as a stable, accessible starting material that embodies this reactive potential. The fluorine atom acts as an excellent leaving group in SNAr reactions, often superior to heavier halogens in this context due to the high polarization of the C-F bond[1][2]. The ortho-nitro group provides powerful resonance stabilization to the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, dramatically lowering the activation energy and facilitating the substitution[3]. This predictable and efficient reactivity makes it a valuable building block for introducing complex amine-containing fragments, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics[4][5].
This guide will focus on the practical application of this chemistry, using the synthesis of a direct precursor to the PI3Kδ inhibitor Idelalisib as a central example[5][6].
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and use in synthesis.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1154426-16-0 | [7][8] |
| Molecular Formula | C₉H₈FNO₄ | [8] |
| Molecular Weight | 213.16 g/mol | [8] |
| Appearance | Solid | [8] |
| Storage | Room temperature, in a dry, sealed container | [8] |
| Purity | Typically ≥97% | [8] |
| GHS Pictogram | [9][10] | |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9][10] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [9][10] |
Table 2: Representative Analytical Characterization Data (Note: Experimental data for this specific isomer is not widely published. The data below is representative, based on spectral data of closely related isomers like ethyl 3-nitrobenzoate and general principles of spectroscopy.)[1][11][12]
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.0-7.5 (m, 3H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.44 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 164 (C=O), 150-120 (Ar-C), 62 (-OCH₂CH₃), 14 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ν ≈ 3100 (Ar C-H), 1730 (C=O, ester), 1530, 1350 (NO₂, asymmetric & symmetric), 1250 (C-O, ester), 1100 (C-F). |
| MS (EI) | m/z (%) = 213 [M]⁺, 184 [M-C₂H₅]⁺, 168 [M-OC₂H₅]⁺, 138 [M-CO₂C₂H₅]⁺. |
Core Synthetic Applications & Mechanistic Overview
The primary utility of this compound lies in its role as an electrophilic aromatic scaffold. The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, which is then activated and reacted with nucleophiles. The most significant application involves amidation via Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of highly electron-deficient aromatic rings.
Caption: The Addition-Elimination (SNAr) Mechanism.
-
Addition (Rate-Determining Step): A nucleophile (e.g., an amine) attacks the carbon atom bearing the fluorine leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[13].
-
Stabilization: The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the ortho- and para-positioned electron-withdrawing groups. The ortho-nitro group in the 2-fluoro-6-nitrobenzoate scaffold is perfectly positioned to stabilize this charge through resonance, making the intermediate more accessible[2][3].
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context. This step is typically fast.
Experimental Protocols
This section provides a logical workflow, starting from the commercially available 2-fluoro-6-nitrobenzoic acid, detailing its esterification to the title compound, and then demonstrating its application by converting it back to the acid and into a key pharmaceutical intermediate.
Caption: Synthetic workflow from starting material to pharmaceutical intermediate.
Protocol 1: Synthesis of this compound (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of the parent carboxylic acid.
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
To a round-bottom flask, add 2-fluoro-6-nitrobenzoic acid (1.0 eq).
-
Add absolute ethanol to serve as both reagent and solvent (approx. 10-15 mL per gram of acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). Stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a solid.
Protocol 2: Hydrolysis of Ethyl Ester to Carboxylic Acid (Saponification)
To be used in the subsequent amide formation, the ethyl ester is hydrolyzed back to the active carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH), Water (H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 2M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-fluoro-6-nitrobenzoic acid.
Protocol 3: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
This protocol is a key transformation in the synthesis of the PI3Kδ inhibitor, Idelalisib, and serves as a prime example of the intermediate's utility[5][6].
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Oxalyl Chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) - catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Aniline
-
Triethylamine (TEA) or other suitable base
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂) setup
Procedure:
-
Acyl Chloride Formation:
-
Suspend 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the mixture at room temperature for 1-2 hours until the solution becomes clear and gas evolution ceases. The formation of the acyl chloride is now complete. This intermediate is moisture-sensitive and is typically used immediately without isolation[16].
-
-
Amidation:
-
In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere and cool in an ice bath (0 °C).
-
Slowly add the freshly prepared acyl chloride solution from the previous step to the aniline solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-6-nitro-N-phenylbenzamide as a solid[6].
-
Causality Behind Choices:
-
Oxalyl Chloride & DMF: This combination is a standard and highly efficient method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating agent. The byproducts (CO, CO₂, HCl) are gaseous, which helps drive the reaction to completion.
-
Anhydrous Conditions: The acyl chloride intermediate is highly reactive and readily hydrolyzes with water back to the carboxylic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial for high yields.
-
Base (Triethylamine): The amidation reaction produces HCl as a byproduct. A non-nucleophilic base like triethylamine is required to scavenge this acid, preventing it from protonating the aniline nucleophile and shutting down the reaction[16].
Safety and Handling
This compound and the reagents used in its synthesis require careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory[8][9].
-
Chemical Hazards:
-
This compound: Causes skin, eye, and respiratory irritation[9][10]. Avoid inhalation of dust and contact with skin and eyes.
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle with extreme caution. It releases toxic gases.
-
Sulfuric Acid: Highly corrosive. Add slowly and carefully to solutions to avoid splashing.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Conclusion
This compound is a strategically designed pharmaceutical intermediate whose value is derived from the predictable and efficient reactivity of its highly activated aromatic ring. The ortho-fluoro and nitro substituents create a potent electrophile, ideal for SNAr reactions, which are fundamental in the construction of complex, nitrogen-containing heterocyclic molecules. The detailed protocols provided herein for the synthesis and subsequent amidation of its parent acid to a key precursor for Idelalisib demonstrate its practical utility. By understanding the mechanistic principles and adhering to the established methodologies, researchers can effectively leverage this versatile building block in the pursuit of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 3. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]
- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound [myskinrecipes.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 11. keyorganics.net [keyorganics.net]
- 12. researchgate.net [researchgate.net]
- 13. ETHYL 2-FLUORO-4-NITROBENZOATE | 363-32-6 [chemicalbook.com]
- 14. Ethyl 3-nitrobenzoate [webbook.nist.gov]
- 15. ETHYL 2-FLUORO-5-NITROBENZOATE(367-79-3) 1H NMR spectrum [chemicalbook.com]
- 16. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Ethyl 2-fluoro-6-nitrobenzoate with Amine Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between Ethyl 2-fluoro-6-nitrobenzoate and various amine nucleophiles. This reaction is of significant interest to researchers, scientists, and drug development professionals due to its utility in synthesizing a diverse array of substituted aminobenzoates, which are valuable intermediates in medicinal chemistry. This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and discusses the applications of this chemistry in the synthesis of pharmacologically active molecules.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. The strategic placement of the fluoro, nitro, and ethyl ester functionalities on the benzene ring imparts a unique reactivity profile, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, most notably primary and secondary amines.
The resulting N-substituted 2-amino-6-nitrobenzoate derivatives are key precursors for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds. A notable application is in the synthesis of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies. The ability to introduce diverse amine functionalities through this robust reaction allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Reaction Mechanism: A Stepwise Addition-Elimination Pathway
The reaction of this compound with amine nucleophiles proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the fluorine atom. This carbon is highly electrophilic due to the strong inductive and resonance effects of the ortho-nitro group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][2]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the fluoride ion, a good leaving group, is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring and yields the final N-substituted 2-amino-6-nitrobenzoate product. The formation of the stabilized Meisenheimer complex is typically the rate-determining step of the reaction.[2]
The high reactivity of fluoride as a leaving group in SNAr reactions, despite the high strength of the C-F bond, is attributed to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.[2]
Figure 1: General workflow of the SNAr reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with amine nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
General Protocol for the Reaction with Primary and Secondary Aliphatic Amines
This protocol is suitable for a wide range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine, piperidine, diethylamine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO (to a concentration of approximately 0.2-0.5 M).
-
Add the aliphatic amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for the SNAr reaction.
Protocol for the Reaction with Aromatic Amines
The reaction with less nucleophilic aromatic amines may require more forcing conditions.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine) (1.2 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
Follow steps 1-3 from the general protocol (3.1), using the aromatic amine.
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in steps 6-10 of the general protocol (3.1).
Data Presentation: Expected Outcomes with Various Amine Nucleophiles
The following table summarizes the expected reactivity and general yields for the reaction of this compound with different classes of amine nucleophiles under the conditions described in the general protocols.
| Amine Nucleophile Class | Example Amine | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Secondary Aliphatic | Morpholine | Very High | DMF, K₂CO₃, RT to 50 °C | >90% |
| Primary Aliphatic | Benzylamine | High | DMF, Et₃N, 50 °C | 85-95% |
| Primary Aromatic | Aniline | Moderate | DMF, K₂CO₃, 80-100 °C | 70-85% |
| Electron-rich Aromatic | p-Anisidine | High | DMF, K₂CO₃, 80 °C | 80-90% |
| Electron-deficient Aromatic | 4-Nitroaniline | Low | NMP, Cs₂CO₃, >120 °C | 40-60% |
Note: The provided yield ranges are illustrative and may vary depending on the specific amine and optimization of the reaction conditions.
Applications in Drug Development: Synthesis of a PI3Kδ Inhibitor Precursor
As previously mentioned, a key application of this reaction is in the synthesis of precursors to the drug Idelalisib. The reaction of 2-fluoro-6-nitrobenzoic acid (the hydrolyzed form of the ethyl ester) with aniline derivatives is a crucial step in constructing the core of the final drug molecule. This underscores the importance of this SNAr chemistry in accessing complex and valuable pharmaceutical compounds.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and highly efficient method for the synthesis of N-substituted 2-amino-6-nitrobenzoates. The reaction proceeds via a well-understood SNAr mechanism and can be readily implemented in a laboratory setting. The versatility of this reaction, allowing for the introduction of a wide range of amine functionalities, makes it an invaluable tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents.
References
Topic: A Validated Protocol for the Synthesis of 2-fluoro-6-nitro-N-phenylbenzamide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-fluoro-6-nitro-N-phenylbenzamide, a key intermediate in pharmaceutical development. The described methodology is based on a robust two-step, one-pot procedure involving the initial conversion of 2-fluoro-6-nitrobenzoic acid to its corresponding acyl chloride, followed by an in-situ amidation reaction with aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for purification and characterization to ensure the synthesis of a high-purity final product.[1][2]
Introduction and Scientific Rationale
2-Fluoro-6-nitro-N-phenylbenzamide (CAS No. 870281-83-7) is a substituted benzamide that serves as a critical building block in the synthesis of complex organic molecules, notably as a precursor in the manufacturing of targeted therapies like the PI3K inhibitor, Idelalisib. Its molecular structure, featuring an ortho-fluoro and ortho-nitro group relative to the amide linkage, imparts unique reactivity and conformational constraints that are leveraged in medicinal chemistry.
The synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry. However, the direct reaction is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This protocol employs a classic and highly effective activation strategy: the conversion of the carboxylic acid to an acyl chloride.
The chosen reagent for this transformation is thionyl chloride (SOCl₂). Its selection is based on its high reactivity and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are volatile gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4] The resulting highly reactive 2-fluoro-6-nitrobenzoyl chloride is not isolated but is reacted in situ with aniline. A tertiary amine base, such as pyridine or triethylamine, is added to scavenge the HCl generated during the amidation step, preventing the protonation of the aniline nucleophile and ensuring the reaction proceeds to completion.
Reaction Scheme
Step 1: Acyl Chloride Formation
Step 2: Amide Formation (Amidation)
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Purity | Supplier |
| 2-Fluoro-6-nitrobenzoic acid | 385-02-4 | C₇H₄FNO₄ | 185.11 | ≥97% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | ≥99% | Fisher Scientific[5] |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | ≥99.5% | Sigma-Aldrich |
| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M (aq.) | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | (aq.) | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Granular | Fisher Scientific |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 200 Proof | Decon Labs |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (three-neck, 250 mL and 500 mL)
-
Reflux condenser with a gas outlet bubbler
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-fluoro-6-nitro-N-phenylbenzamide.
Detailed Synthesis Protocol
CRITICAL: This entire procedure must be conducted in a certified chemical fume hood due to the use of toxic and corrosive reagents.[5][7] All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Part A: Synthesis of 2-fluoro-6-nitrobenzoyl chloride (In-situ)
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add 2-fluoro-6-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solid.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (8.0 mL, 13.0 g, 108 mmol, 2.0 equiv.) dropwise via syringe over 15 minutes.
-
Causality Note: Adding thionyl chloride at 0 °C controls the initial exothermic reaction. Using a two-fold excess ensures the complete conversion of the carboxylic acid.[3]
-
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a heating mantle. Heat the reaction mixture to reflux (approx. 40 °C) for 2-3 hours. The top of the condenser should be connected to a gas bubbler containing mineral oil or a trap with aqueous NaOH to neutralize the evolved HCl and SO₂ gases.
-
Completion Check: The reaction is typically complete when gas evolution ceases. The solution should be a clear, yellowish liquid.
-
Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Then, cool it further to 0 °C in an ice-water bath in preparation for the next step. Do not isolate the intermediate acyl chloride as it is moisture-sensitive and will be used directly.
Part B: Synthesis of 2-fluoro-6-nitro-N-phenylbenzamide
-
Amine Solution: In a separate dry flask, prepare a solution of aniline (5.0 g, 54.0 mmol, 1.0 equiv.) and anhydrous pyridine (6.5 mL, 6.4 g, 81 mmol, 1.5 equiv.) in 30 mL of anhydrous DCM.
-
Causality Note: Pyridine acts as a base to neutralize the HCl formed during the reaction, preventing the formation of aniline hydrochloride salt, which is not nucleophilic.[3] An excess of base ensures the reaction environment remains non-acidic.
-
-
Amidation Reaction: Transfer the aniline/pyridine solution to an addition funnel and add it dropwise to the cold (0 °C) acyl chloride solution from Part A over 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
100 mL of 1 M HCl (to remove excess pyridine).
-
100 mL of saturated NaHCO₃ solution (to remove any unreacted acid and neutralize residual HCl).
-
100 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, typically as a light yellow or off-white solid.[1]
Purification Protocol: Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[8]
-
Technique Note: The goal is to create a saturated solution at the solvent's boiling point. Add the solvent portion-wise until all the solid dissolves. If the product is too soluble in ethanol, a solvent system like ethyl acetate/hexanes can be tested.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified product should begin to form. For maximum yield, the flask can be placed in an ice bath for 30-60 minutes once it has reached room temperature.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities remaining on the crystal surface.[8]
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product, 2-fluoro-6-nitro-N-phenylbenzamide, should be a light yellow powder.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 261.06).[9]
-
Melting Point (MP): To assess purity.
-
Purity Assay: High-Performance Liquid Chromatography (HPLC). A purity of >98% is often required for subsequent applications.
Safety and Hazard Management
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[5][6][10] It causes severe skin burns and eye damage and is toxic if inhaled.[6][7] Always handle in a chemical fume hood, wearing a face shield, and appropriate gloves.[5][11] Spills should be neutralized with an inert absorbent material like dry sand or vermiculite; never use water.[11]
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Work in a well-ventilated fume hood.
-
Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Avoid all contact and use appropriate PPE.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation by working in a fume hood.
-
General Precautions: An emergency eyewash and safety shower must be readily accessible.[5] Contaminated clothing should be removed immediately.[10]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - 2-fluoro-6-nitro-n-phenylbenzamide (C13H9FN2O3) [pubchemlite.lcsb.uni.lu]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Note: Laboratory Scale Synthesis of Substituted Quinazolinones
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a detailed guide for the laboratory-scale synthesis of substituted quinazolinones, intended for researchers, scientists, and professionals in drug development. We present a selection of robust synthetic strategies, from classical condensation reactions to modern transition-metal-catalyzed methods. Each section explains the underlying chemical principles, offers field-proven insights into experimental choices, and provides detailed, step-by-step protocols.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, is a cornerstone in drug discovery.[4][5] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with various biological targets. This has led to the development of several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, which function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] The versatile biological profile of quinazolinone derivatives necessitates efficient and adaptable synthetic methodologies to generate molecular diversity for structure-activity relationship (SAR) studies.[5][6] This guide covers key synthetic routes, providing the practical knowledge required to construct this valuable heterocyclic motif.
Classical Synthetic Strategies
Traditional methods for quinazolinone synthesis often rely on the condensation of readily available anthranilic acid derivatives. These methods, while established, typically require high temperatures and long reaction times.
The Niementowski Quinazolinone Synthesis
The Niementowski synthesis is a foundational and straightforward method for preparing 4(3H)-quinazolinones. The reaction involves the thermal condensation of an anthranilic acid with an amide.[6][7] The versatility of this method allows for substitution on both the benzene ring (from the anthranilic acid) and at the 2-position of the quinazolinone core (from the amide).
Causality and Mechanistic Insight: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the amide, which forms an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the final quinazolinone product.[6] The high temperatures (typically 130–150°C) are necessary to drive the dehydration steps.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Protocol 2.1.1: Conventional Thermal Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Materials: Anthranilic acid (1.37 g, 10 mmol), Acetamide (3.54 g, 60 mmol, 6 eq.), Dowtherm A (optional solvent).
-
Equipment: 50 mL three-neck round-bottom flask, condenser, heating mantle with temperature controller, magnetic stirrer, glass funnel, filter paper.
-
Procedure:
-
Combine anthranilic acid and acetamide in the round-bottom flask. Note: A large excess of the amide is used to serve as both reactant and solvent.
-
Equip the flask with a condenser and magnetic stir bar.
-
Heat the reaction mixture to 140-150°C with stirring. The mixture will melt and then begin to reflux.
-
Maintain the temperature and continue heating for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the anthranilic acid spot.
-
Allow the reaction mixture to cool to approximately 80-90°C.
-
Carefully pour the hot mixture into 100 mL of cold water with vigorous stirring. A precipitate will form.
-
Continue stirring until the mixture reaches room temperature.
-
Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 30 mL).
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 2-methyl-4(3H)-quinazolinone as a white crystalline solid.
-
-
Expected Yield: 60-75%.
Microwave-Assisted Niementowski Synthesis
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized classical procedures like the Niementowski reaction.[6] Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[8]
Causality: Microwave energy directly couples with polar molecules in the reaction mixture (like formamide), leading to rapid, localized superheating that accelerates the rate-limiting dehydration steps of the mechanism.
Protocol 2.2.1: Microwave-Assisted Synthesis of 4(3H)-quinazolinone
-
Materials: Anthranilic acid (1.37 g, 10 mmol), Formamide (10 mL, excess), Montmorillonite K-10 clay (0.5 g, optional catalyst).
-
Equipment: 20 mL microwave reaction vessel with a snap cap and magnetic stir bar, scientific microwave reactor.
-
Procedure:
-
Place anthranilic acid and the stir bar into the microwave reaction vessel.
-
Add formamide (excess is used as the reactant and solvent). Add K-10 clay if a solid support/catalyst is desired.[8]
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture at a fixed temperature of 170°C for 10-15 minutes.[9] The pressure will increase; ensure it remains within the safe limits of the vessel.
-
After irradiation, cool the vessel to room temperature using a compressed air stream.
-
Pour the reaction mixture into 50 mL of ice-cold water. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain pure 4(3H)-quinazolinone.
-
-
Expected Yield: 85-95%.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Reactants | Anthranilic Acid, Amide | Anthranilic Acid, Amide (often Formamide) |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes |
| Temperature | 130 - 150°C | 150 - 180°C |
| Typical Yield | 60 - 75% | 85 - 95% |
| Key Advantage | Simple equipment | Drastically reduced time, higher yields |
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis.
Modern Synthetic Strategies: Transition-Metal Catalysis
Modern synthetic chemistry offers powerful alternatives to classical methods, often proceeding under milder conditions with higher functional group tolerance. Transition-metal-catalyzed reactions have become indispensable tools for constructing the quinazolinone scaffold.[10][11] Palladium and copper catalysts are frequently employed to facilitate C-N and C-C bond formations in novel, efficient ways.[4][12][13]
Copper-Catalyzed Synthesis from 2-Iodobenzamides
This strategy involves the copper-catalyzed coupling of a 2-iodobenzamide with an amine, followed by an intramolecular cyclization. This approach is valuable for creating 2,3-disubstituted quinazolinones.
Causality and Mechanistic Insight: The copper catalyst facilitates a domino reaction. First, it catalyzes the N-arylation of a primary amine with the 2-iodobenzamide. The resulting intermediate then undergoes an intramolecular condensation/cyclization, often promoted by the same catalyst system or by heat, to form the quinazolinone ring. The choice of ligand is critical for stabilizing the copper catalyst and promoting the desired reactivity.
Caption: General workflow for a transition-metal-catalyzed synthesis.
Protocol 3.1.1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones
-
Materials: 2-Iodobenzamide (10 mmol), Benzylamine (12 mmol, 1.2 eq.), Aldehyde (e.g., Benzaldehyde, 11 mmol, 1.1 eq.), Copper(I) Iodide (CuI, 0.5 mmol, 5 mol%), L-Proline (1.0 mmol, 10 mol%), Potassium Carbonate (K₂CO₃, 20 mmol, 2.0 eq.), Dimethyl Sulfoxide (DMSO, 20 mL).
-
Equipment: Schlenk tube or sealed reaction vial, magnetic stirrer, hot plate, inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
To a Schlenk tube, add 2-iodobenzamide, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.
-
Add DMSO, benzylamine, and benzaldehyde via syringe under the inert atmosphere.
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash it with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted quinazolinone.
-
-
Expected Yield: 55-80%.
Characterization
The identity and purity of the synthesized quinazolinone derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the final crystalline compound.
Conclusion
This application note outlines both classical and modern methodologies for the synthesis of substituted quinazolinones. The Niementowski reaction, particularly with microwave assistance, provides a rapid and high-yielding route to 2-substituted or unsubstituted 4(3H)-quinazolinones. For more complex, substituted derivatives, modern transition-metal-catalyzed methods offer broader substrate scope and milder reaction conditions. The choice of synthetic strategy should be guided by the desired substitution pattern, available starting materials, and laboratory equipment. These robust protocols provide a solid foundation for researchers engaged in the discovery and development of novel quinazolinone-based therapeutic agents.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. hgs.osi.lv [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-fluoro-6-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-6-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common challenges.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the esterification of 2-fluoro-6-nitrobenzoic acid with ethanol. While seemingly straightforward, this reaction is an equilibrium process, and achieving high yields requires careful control of reaction conditions and an understanding of potential side reactions.
The most common method is the Fischer-Speier esterification, which utilizes an acid catalyst to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[1][2] The primary challenge in this synthesis is to drive the equilibrium towards the product side. This can be achieved by using an excess of the alcohol reactant or by removing water as it is formed.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are often due to the reaction not reaching completion or side reactions consuming the starting material. Here are the primary factors to investigate:
-
Incomplete Reaction (Equilibrium Issues): The Fischer esterification is a reversible reaction.[1][2] To shift the equilibrium towards the formation of the ester, you can:
-
Increase the concentration of a reactant: Using a large excess of ethanol is a common and effective strategy.[1][3] This increases the probability of the forward reaction occurring.
-
Remove water: Water is a product of the reaction, and its presence can drive the reaction in reverse (hydrolysis of the ester). If your setup allows, using a Dean-Stark apparatus with a suitable solvent (like toluene) can effectively remove water as it forms.[1]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate. Ensure you are using a catalytic amount of a strong acid like sulfuric acid.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). While higher temperatures can increase the reaction rate, they can also lead to side reactions. Microwave-assisted synthesis has been shown to improve yields with shorter reaction times by allowing for rapid and uniform heating.[4][5]
-
Purity of Starting Materials: Ensure your 2-fluoro-6-nitrobenzoic acid is pure and, critically, dry. Any moisture in the starting material will inhibit the forward reaction.[2]
Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer:
Side product formation can significantly reduce the yield and complicate the purification of this compound.
-
Dehydration of Ethanol: At elevated temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether. This can be minimized by maintaining a controlled reaction temperature.
-
Sulfonation of the Aromatic Ring: If using sulfuric acid as a catalyst at high temperatures, there is a risk of sulfonation of the aromatic ring, although this is less common under typical esterification conditions.[6]
-
Hydrolysis of the Product: During workup, if the ester is exposed to aqueous acidic or basic conditions for an extended period, it can hydrolyze back to the carboxylic acid. Ensure the workup procedure is efficient and neutralizes the acid catalyst promptly.
To minimize these side reactions, consider the following:
-
Optimize the reaction temperature.
-
Use the minimum effective amount of catalyst.
-
Reduce the reaction time by monitoring for completion.
Question 3: The purification of my final product is difficult. What are the best practices for isolating pure this compound?
Answer:
Effective purification is crucial for obtaining a high-quality product.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst. A common method is to pour the reaction mixture into a cold, dilute solution of a weak base like sodium bicarbonate. Be cautious as this will generate CO2 gas.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is an effective method for purification.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the desired ester.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this esterification?
A1: Concentrated sulfuric acid is the most commonly used and cost-effective catalyst for Fischer esterification.[2][5] However, other strong acids like polyfluoroalkanesulfonic acids have also been shown to be effective, sometimes leading to higher yields and cleaner reactions.[6][7] The choice of catalyst can depend on the scale of the reaction and the desired purity of the product.
Q2: Can I use a different alcohol for this synthesis?
A2: Yes, other primary alcohols can be used to synthesize the corresponding esters. For example, methanol would produce mthis compound. Primary alcohols generally give higher yields in Fischer esterification compared to secondary and tertiary alcohols due to less steric hindrance.[5]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle it with extreme care and add it slowly to the reaction mixture, as the dissolution process is exothermic.
-
The starting material, 2-fluoro-6-nitrobenzoic acid, and the product, this compound, may be irritating to the skin and eyes. Avoid direct contact.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-fluoro-6-nitrobenzoic acid) on a TLC plate. The product, being an ester, will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, HPLC can be used.
Experimental Protocols & Data
Protocol 1: Standard Fischer Esterification of 2-Fluoro-6-nitrobenzoic Acid
This protocol provides a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-fluoro-6-nitrobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Add a magnetic stir bar to the flask.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Summary: Factors Affecting Yield
The following table summarizes the impact of various reaction parameters on the yield of similar esterification reactions, providing a basis for optimization.
| Parameter | Condition | Effect on Yield | Rationale |
| Ethanol Equivalents | 1.5 eq. | Moderate | Limited excess of reactant. |
| 10 eq. (as solvent) | High | Shifts equilibrium towards product.[1] | |
| Catalyst | Sulfuric Acid | Good | Standard, effective catalyst.[2] |
| Polyfluoroalkanesulfonic Acid | Potentially Higher | Can lead to cleaner reactions and higher yields.[6] | |
| Temperature | Reflux | Good | Standard condition for Fischer esterification. |
| Microwave (130°C) | Potentially Higher | Can reduce reaction time and improve yield.[4][5] | |
| Water Removal | None | Moderate | Equilibrium may not fully favor product. |
| Dean-Stark Trap | High | Drives the reaction to completion.[1] |
Visualizing the Workflow
Diagram 1: Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 7. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Nitration of Ethyl 2-Fluorobenzoate
Welcome to the technical support guide for the nitration of ethyl 2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern this reaction. Our goal is to provide you with the expertise to not only troubleshoot your experiments but also to proactively design more robust synthetic strategies.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Question 1: I am observing a significant amount of an unwanted isomer in my product mixture. How can I improve the regioselectivity of the nitration?
Answer:
The formation of multiple isomers is a common challenge in the electrophilic aromatic substitution of substituted benzene rings. In the case of ethyl 2-fluorobenzoate, you have two substituents on the ring: a fluorine atom and an ethyl ester group (-COOEt). To control the regioselectivity, it's crucial to understand the directing effects of these groups.
-
Fluorine (F): Halogens are generally considered ortho, para-directors, but they are also deactivating groups.[1][2] This is due to a combination of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs the incoming electrophile to the ortho and para positions by stabilizing the intermediate carbocation (arenium ion).[3][4]
-
Ethyl Ester (-COOEt): The ester group is a deactivating group and a meta-director.[2][5] Its electron-withdrawing nature, through both induction and resonance, decreases the electron density of the aromatic ring, making it less reactive.[6][7] This effect is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.[8]
Controlling the Outcome:
The final distribution of isomers is a result of the competition between these directing effects. The fluorine at position 2 will direct incoming electrophiles to its ortho (position 3) and para (position 5) positions. The ester group at position 1 will direct to its meta positions (positions 3 and 5).
Therefore, the primary products you can expect are ethyl 2-fluoro-3-nitrobenzoate and ethyl 2-fluoro-5-nitrobenzoate . The formation of other isomers is generally less favorable.
To improve the yield of a specific isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the formation of the thermodynamically more stable product.
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Milder nitrating agents may offer better control. Standard "mixed acid" (a mixture of concentrated nitric and sulfuric acids) is highly reactive.[9][10] You might explore alternative nitrating systems, such as using nitric acid in acetic anhydride, which can sometimes provide different isomer ratios.
-
Steric Hindrance: The bulky ethyl ester group can sterically hinder attack at the ortho position (position 3), potentially favoring substitution at the less hindered para position (position 5).
Question 2: My reaction is producing a significant amount of dinitrated byproducts. How can I prevent this?
Answer:
The formation of dinitrated products occurs when the mono-nitrated product undergoes a second nitration.[11] This is more likely to happen under harsh reaction conditions or with extended reaction times.
Here's a breakdown of why this occurs and how to mitigate it:
Once the first nitro group is introduced, the aromatic ring becomes even more deactivated.[11][12] However, if the reaction conditions are sufficiently forcing (e.g., high temperature, excess nitrating agent), a second nitration can still occur.
Strategies to Minimize Dinitration:
| Strategy | Rationale |
| Control Stoichiometry | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. This limits the availability of the electrophile for a second reaction. |
| Lower Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This disfavors the higher activation energy pathway of the second nitration.[13] |
| Monitor Reaction Progress | Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further reaction. |
| Slow Addition of Nitrating Agent | Add the nitrating agent dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the active electrophile (nitronium ion, NO₂⁺) at any given time, reducing the likelihood of a second nitration.[14] |
Question 3: I've noticed the formation of a carboxylic acid byproduct in my reaction mixture. What is causing this and how can I avoid it?
Answer:
The presence of a carboxylic acid, in this case, 2-fluoro-nitrobenzoic acid, indicates that the ethyl ester has been hydrolyzed. This is a common side reaction when using strong acids, such as the sulfuric acid in mixed acid, in the presence of water.[15][16]
Mechanism of Hydrolysis:
The hydrolysis of an ester in acidic conditions is a reversible reaction. The strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[16]
dot
Ester Hydrolysis Pathway
Preventative Measures:
-
Anhydrous Conditions: While challenging with mixed acid, minimizing the amount of water in your reaction is key. Use anhydrous grades of nitric and sulfuric acid if possible.
-
Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Maintaining a low reaction temperature can help to suppress this side reaction.
-
Alternative Nitrating Agents: Consider nitrating agents that do not require the presence of a strong protic acid like sulfuric acid. For example, nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent can be an effective alternative, though it is a more expensive reagent.
Frequently Asked Questions (FAQs)
What is the primary mechanism for the nitration of ethyl 2-fluorobenzoate?
The nitration of ethyl 2-fluorobenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10][17] The key steps are:
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[18][19]
-
Nucleophilic Attack: The π-electron system of the ethyl 2-fluorobenzoate ring acts as a nucleophile and attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[20]
-
Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[17][18]
dot
General Nitration Workflow
What are the expected major products of this reaction?
As discussed in the troubleshooting section, the directing effects of the fluorine and ethyl ester groups will primarily lead to the formation of two major isomers:
-
Ethyl 2-fluoro-5-nitrobenzoate (para to the fluorine, meta to the ester)
-
Ethyl 2-fluoro-3-nitrobenzoate (ortho to the fluorine, meta to the ester)
The relative ratio of these products will depend on the specific reaction conditions employed.
Are there any specific safety precautions I should take when running this reaction?
Yes, the nitration of aromatic compounds is a potentially hazardous reaction and should be performed with extreme caution.
-
Exothermic Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled to prevent runaway reactions.[13] Always perform the reaction in an ice bath and add the nitrating agent slowly.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Formation of Explosive Byproducts: Although less common with deactivated substrates, nitration reactions have the potential to form unstable, explosive polynitrated compounds, especially if the temperature is not controlled.
Always conduct this reaction in a well-ventilated fume hood and have appropriate quenching materials (like a sodium bicarbonate solution) readily available.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. youtube.com [youtube.com]
- 20. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Nitration of Substituted Benzoates
Welcome to the technical support center for advanced electrophilic aromatic substitution. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers encounter when controlling regioselectivity in the nitration of substituted benzoates. This resource moves beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitration of a substituted benzoate is yielding a mixture of isomers (ortho, meta, para) instead of the expected meta-product. What factors are influencing this loss of regioselectivity?
A1: This is a common and critical issue. While the ester group (-COOR) is a classic meta-director, several factors can compromise this selectivity.
The directing effect of the ester group stems from its electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic attack.[1][2] This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of attack.[1][3]
Let's break down the primary causes for poor regioselectivity:
-
Electronic Effects of Other Substituents: The presence of other groups on the ring can either reinforce or compete with the directing effect of the benzoate ester.
-
Activating Groups: A strongly activating, ortho-, para-directing group (e.g., -OH, -OR, -NH₂) will dominate over the deactivating ester group.[4] The reaction will be faster, and substitution will be directed to the positions ortho and para to the activating group.
-
Deactivating Groups: If another meta-director is present, the directing effects are additive, and substitution will likely occur at the position meta to both groups, if available. Halogens are a special case; they are deactivating yet ortho-, para-directing, which can lead to complex product mixtures.[5]
-
-
Steric Hindrance: Bulky substituents can physically block access to certain positions.[4][6]
-
If a bulky group is at the C2 (ortho) position, it can hinder attack at both the C3 (meta) and C6 (ortho) positions, potentially increasing the proportion of the C5 (meta) and C4 (para) isomers, depending on the electronic effects at play. For example, nitration of p-tert-butyltoluene occurs primarily ortho to the smaller methyl group, not the bulky tert-butyl group.[4]
-
-
Reaction Temperature: Temperature control is critical. While the nitration of deactivated rings like benzoates often requires heating to proceed at a reasonable rate, excessive temperatures can reduce selectivity. Higher thermal energy can overcome the activation energy differences between the pathways leading to different isomers, resulting in a product distribution that is more statistically driven. Some studies show that varying the reaction temperature can significantly impact the yield and isomer distribution.[7][8]
Troubleshooting Workflow for Poor Regioselectivity
Q2: I am getting very low or no yield of my desired nitrated benzoate. What are the likely causes?
A2: A low or zero yield in a nitration reaction typically points to issues with the generation of the electrophile or insufficient reaction conditions for a deactivated substrate.
-
Inefficient Nitronium Ion (NO₂⁺) Generation: The active electrophile is the nitronium ion, formed by the protonation of nitric acid by a stronger acid, typically sulfuric acid, followed by the loss of water.[9][10]
-
Wet Reagents/Glassware: Any water present will react with the sulfuric acid in a highly exothermic reaction and can also quench the nitronium ion. Ensure all acids are concentrated and glassware is scrupulously dry.[11]
-
Improper Acid Mixture: The ratio and concentration of sulfuric to nitric acid are crucial. Sulfuric acid acts as both a catalyst and a dehydrating agent.[12] An insufficient amount of sulfuric acid will lead to incomplete generation of the nitronium ion.
-
-
Inadequate Reaction Temperature: The ester group deactivates the ring, making it less nucleophilic.[2] This means the reaction has a higher activation energy than the nitration of benzene.
-
Overly Low Temperature: While initial cooling is essential for safely mixing the acids and adding the substrate, the reaction itself may be too slow at temperatures near 0°C.[2] If the reaction does not proceed, a slight warming to room temperature or gentle heating may be required after the initial addition is complete.[1][10]
-
Mechanism of Nitronium Ion Formation
Q3: How can I accurately determine the ratio of my ortho-, meta-, and para-isomers?
A3: Accurate quantification of the isomer ratio is essential for assessing the success of your regioselectivity control. The two most common and reliable methods are High-Resolution ¹H NMR Spectroscopy and Gas Chromatography (GC).
-
¹H NMR Spectroscopy: This is often the most direct method. The aromatic regions of the ¹H NMR spectra for the different isomers are typically distinct due to different spin-spin coupling patterns and chemical shifts.
-
Procedure: After workup, dissolve a sample of the crude, dried product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Identify non-overlapping signals unique to each isomer. The integration of these signals gives a direct molar ratio of the products.[13][14] For example, the proton situated between the ester and a new nitro group will have a significantly different chemical shift than other aromatic protons.
-
-
Gas Chromatography (GC): GC is excellent for separating volatile isomers.
-
Procedure: The crude product mixture is dissolved in a volatile solvent and injected into the GC. The isomers will have different retention times as they travel through the column.
-
Analysis: The area under each peak in the chromatogram is proportional to the amount of that isomer in the mixture. This method is highly sensitive for detecting even minor isomers.
-
Table 1: Expected Product Distribution and Analytical Data for Nitration of Methyl Benzoate
| Isomer | Expected Yield (%) | Key ¹H NMR Signal (Approx. ppm in CDCl₃) | GC Elution Order |
| Methyl 3-nitrobenzoate | >90% | Singlet or narrow triplet ~8.8 ppm (H at C2) | 2 |
| Methyl 2-nitrobenzoate | <5% | Multiplet ~7.8-8.2 ppm | 1 |
| Methyl 4-nitrobenzoate | <5% | AA'BB' system, doublet ~8.3 ppm | 3 |
Note: Data are illustrative. Actual chemical shifts and elution orders may vary based on specific analytical conditions.
Standardized Protocol: Regioselective Nitration of Methyl Benzoate
This protocol describes the synthesis of methyl 3-nitrobenzoate, a classic example of meta-selective nitration on a deactivated ring.[1]
Safety Precautions:
-
Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a certified chemical fume hood.
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of byproducts.[2]
Reagents & Equipment:
-
Methyl benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
50 mL and 100 mL Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping pipette or separatory funnel
-
Buchner funnel and vacuum filtration apparatus
-
Crushed ice
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Preparation of the Substrate Solution: a. In a 50 mL Erlenmeyer flask, place a magnetic stir bar and add 4.0 mL of concentrated sulfuric acid. b. Cool the flask in an ice-water bath with stirring. c. Slowly add 2.0 mL of methyl benzoate to the cold sulfuric acid.[11] Continue stirring in the ice bath.
-
Preparation of the Nitrating Mixture: a. In a separate, dry test tube or small flask, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[1] b. Cool this nitrating mixture thoroughly in the ice-water bath.
-
Nitration Reaction: a. Using a dropping pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate solution over approximately 15 minutes. b. CRITICAL STEP: Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.[15] Use a thermometer to monitor. If the temperature rises, slow the rate of addition. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[1][10]
-
Workup and Isolation: a. Place approximately 20 g of crushed ice into a 100 mL beaker. b. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.[1] A solid precipitate of the crude product should form. c. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the solid on the filter paper with several portions of cold water to remove residual acid.[2]
-
Purification (Recrystallization): a. Transfer the crude solid to a small Erlenmeyer flask. b. Add a minimal amount of hot methanol or ethanol and heat gently on a hot plate until the solid just dissolves.[10] c. Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.
-
Analysis: a. Determine the melting point of the dry product (literature m.p. of methyl 3-nitrobenzoate is 78°C).[16] b. Acquire a ¹H NMR spectrum to confirm the structure and assess isomeric purity.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. webassign.net [webassign.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. aiinmr.com [aiinmr.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. pubs.sciepub.com [pubs.sciepub.com]
- 14. [PDF] Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Quinazolinone Synthesis - Cyclization Step
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinazolinone synthesis. This resource is designed to assist you in navigating the complexities of the critical cyclization step. As a Senior Application Scientist, I've compiled this guide based on extensive experience in the field to help you troubleshoot common challenges, optimize your reaction conditions, and ensure the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the cyclization step of quinazolinone synthesis.
Q1: My cyclization reaction is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?
A1: Low yields in quinazolinone synthesis often originate from several key areas. The most common culprits include:
-
Inadequate Reaction Conditions: Many classical methods, such as the Niementowski reaction, require high temperatures, often exceeding 130°C, to drive the cyclization.[1] Insufficient heat can lead to an incomplete reaction. Conversely, excessive temperatures may cause decomposition of starting materials or the desired product.[1][2]
-
Poor Substrate Reactivity: The electronic nature of your substituents plays a crucial role. Electron-withdrawing groups on the anthranilic acid or its derivatives can deactivate the ring, making the nucleophilic attack required for cyclization more difficult.[2]
-
Catalyst Issues: If you are employing a catalyzed reaction, the choice and condition of the catalyst are paramount. For instance, in metal-catalyzed reactions, the catalyst may be inactive due to oxidation or poisoning.[1] In base-promoted cyclizations, the strength of the base is critical; for example, Cs₂CO₃ has been shown to be more effective than K₂CO₃ or KOtBu in certain systems.[3][4]
-
Presence of Water: In many acid-catalyzed cyclizations, water is a byproduct. Its presence can inhibit the reaction equilibrium.[2] Using anhydrous reagents and solvents is often beneficial.
Q2: I'm observing a significant amount of a byproduct that I suspect is the uncyclized intermediate. How can I promote complete cyclization?
A2: The accumulation of the uncyclized intermediate, often an o-amidobenzamide, is a common problem.[1] To drive the reaction to completion, consider the following:
-
Increasing Reaction Temperature and Time: As cyclization is often the rate-limiting step, extending the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier. However, monitor for product decomposition.[5]
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Solvents like DMSO, DMF, or 1,4-dioxane are often used.[3][4] In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents (DES) have proven effective.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[7][8][9] This technique has been successfully applied to various quinazolinone syntheses, including iron-catalyzed cyclizations in water.[10][11]
Q3: My final product is difficult to purify, with persistent impurities. What are some common side reactions I should be aware of?
A3: Several side reactions can complicate purification. Key examples include:
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[1] Prompt neutralization during work-up is important.
-
Oxidation: The C4 position of the quinazoline ring can be oxidized to a quinazolinone.[1] Running the reaction under an inert atmosphere can mitigate this.
-
Self-Condensation: Starting materials with active methylene groups, as in the Friedländer synthesis, can undergo self-condensation.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to quinazolinones.
Guide 1: Challenges in the Two-Step Synthesis from Anthranilic Acid via a Benzoxazinone Intermediate
A widely used method involves the initial acylation of anthranilic acid to form a benzoxazinone, which is then reacted with an amine to yield the desired quinazolinone.[6][12]
Problem: Low Yield of the Benzoxazinone Intermediate
-
Potential Cause: Incomplete dehydration of the initially formed N-acylanthranilic acid.
-
Troubleshooting Protocol:
-
Reagent: Acetic anhydride is commonly used for the cyclization. Ensure it is fresh and free from acetic acid, which can result from hydrolysis.
-
Temperature Control: The reaction is often heated. Optimization of the temperature is key; too low may result in incomplete reaction, while too high can lead to byproducts.[5]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.[5]
-
Problem: Inefficient Conversion of the Benzoxazinone to the Quinazolinone
-
Potential Cause: The nucleophilic attack by the amine on the benzoxazinone is slow, or the subsequent cyclization and dehydration are inefficient.
-
Troubleshooting Protocol:
-
Solvent and Catalyst: The reaction can be performed in various solvents, including ethanol or deep eutectic solvents (DES), which can act as both solvent and catalyst.[6]
-
Temperature: Heating is typically required. Microwave irradiation can be a highly effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[6]
-
Amine Reactivity: The nucleophilicity of the amine is a critical factor. Less nucleophilic amines may require more forcing conditions.
-
Guide 2: Optimizing One-Pot, Multi-Component Reactions
One-pot syntheses, such as the condensation of anthranilic acid, an orthoester, and an amine, offer efficiency but can be challenging to optimize.[13][14]
Problem: Low Yield and Complex Product Mixture
-
Potential Cause: Competing side reactions and inefficient formation of the desired product due to suboptimal reaction conditions.
-
Troubleshooting Protocol:
-
Catalyst Screening: Various catalysts can be employed, including Lewis acids like SrCl₂·6H₂O or heteropolyacids.[13][14] Screen different catalysts to find the most effective one for your specific substrates.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may lead to the formation of byproducts.
-
Solvent-Free Conditions: Many of these reactions can be run under solvent-free conditions, which can simplify the reaction and work-up.[13]
-
Microwave Assistance: As with other methods, microwave irradiation can significantly improve the efficiency of multi-component reactions.[13]
-
Guide 3: Transition-Metal-Free Synthesis from ortho-Fluorobenzamides
A modern approach involves the SNAr reaction of ortho-fluorobenzamides with amides, followed by a base-promoted cyclization.[3][4]
Problem: Low Conversion in the SNAr Step
-
Potential Cause: Insufficient reactivity of the starting materials or an inappropriate choice of base and solvent.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. Studies have shown that Cs₂CO₃ in DMSO provides significantly better yields compared to other bases like K₂CO₃, KOH, or KOtBu.[3][4]
-
Solvent Effects: DMSO is often the solvent of choice for this reaction. Other solvents like THF, 1,4-dioxane, and DMF have been shown to give lower yields.[3][4]
-
Temperature: The reaction typically requires elevated temperatures (e.g., 135 °C) to proceed efficiently.[3][4]
-
Data Presentation
Table 1: Comparison of Bases in the Synthesis of 3-methyl-2-phenylquinazolin-4-one
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMSO | 135 | Trace |
| 2 | KOH | DMSO | 135 | Low |
| 3 | KOtBu | DMSO | 135 | Low |
| 4 | Cs₂CO₃ | DMSO | 135 | 72 |
| 5 | Cs₂CO₃ | THF | 135 | Low |
| 6 | Cs₂CO₃ | 1,4-Dioxane | 135 | Low |
| 7 | Cs₂CO₃ | DMF | 135 | Low |
Data synthesized from literature reports.[3][4]
Experimental Protocols & Visualizations
Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol is adapted from a green chemistry approach for a one-pot synthesis.[6]
-
Reaction Setup: In a 10 mL microwave vial, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
Work-up: After cooling, pour the reaction mixture over crushed ice.
-
Purification: Collect the crude product by filtration and recrystallize from ethanol.
Diagram 1: General Two-Step Quinazolinone Synthesis from Anthranilic Acid
Caption: Two-step synthesis of quinazolinones via a benzoxazinone intermediate.
Diagram 2: Troubleshooting Workflow for Low Yield in Cyclization
Caption: A decision tree for troubleshooting low yields in quinazolinone cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling Enantiomeric Excess in Idelalis-ib Synthesis
Welcome to the technical support center for the stereoselective synthesis of Idelalisib. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when controlling the enantiomeric excess (ee) of this critical pharmaceutical agent. Idelalisib, an inhibitor of phosphoinositide 3-kinase (PI3K) delta, possesses a single stereocenter, making the control of its stereochemistry paramount for its therapeutic efficacy and safety.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal stereoselectivity in your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the critical step for establishing the stereocenter in most reported Idelalisib syntheses?
A1: The key stereocenter in Idelalisib is typically introduced via the coupling of a chiral amine precursor with the quinazolinone core structure. A common strategy involves the use of N-Boc-L-2-aminobutyric acid, which already contains the desired (S)-configuration.[1][4][5] The primary challenge is to maintain the integrity of this stereocenter throughout the subsequent reaction sequence, particularly during the cyclization step to form the quinazolinone ring, which can be prone to racemization under harsh conditions.[4][5][6][7][8]
Q2: Why is controlling the enantiomeric excess of Idelalisib so important?
A2: Chirality plays a crucial role in the pharmacological activity of many drugs.[2][9][10] For Idelalisib, the (S)-enantiomer is the biologically active form that selectively inhibits the PI3Kδ isoform.[2] The presence of the unwanted (R)-enantiomer can lead to a reduction in therapeutic efficacy, potential off-target effects, and increased patient-to-patient variability. Regulatory agencies require stringent control over the enantiomeric purity of chiral drugs.
Q3: What are the common methods for analyzing the enantiomeric excess of Idelalisib?
A3: The most widely used and reliable method for determining the enantiomeric excess of Idelalisib is chiral High-Performance Liquid Chromatography (HPLC).[11][12] This technique utilizes a chiral stationary phase that differentially interacts with the two enantiomers, allowing for their separation and quantification. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and Circular Dichroism (CD) can also be employed.[2][13][14][15]
II. Troubleshooting Guide: Low Enantiomeric Excess
This section addresses common problems that can lead to suboptimal enantiomeric excess during the synthesis of Idelalisib.
Problem 1: My final Idelalisib product shows a significantly lower than expected enantiomeric excess (% ee). Where should I start my investigation?
Answer: The first and most critical step is to rigorously validate your analytical method, typically chiral HPLC.[11] An unvalidated or improperly optimized method can yield inaccurate % ee values.
-
Actionable Steps:
-
Verify Resolution (Rs): Ensure baseline separation between the (S)- and (R)-enantiomer peaks. An Rs value greater than 1.5 is generally considered sufficient for accurate quantification.[11]
-
Check Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., racemic, 90:10, 95:5) to confirm the accuracy of your method.
-
Assess Precision: Perform multiple injections of the same sample to ensure the reproducibility of your results. The relative standard deviation (RSD) should typically be less than 2%.[11]
-
Confirm Linearity: Ensure the detector response is linear across a range of concentrations for both enantiomers.
-
Problem 2: My analytical method is validated, but I'm still observing low and inconsistent % ee. What's the next logical step?
Answer: Scrutinize the purity and quality of all reagents, solvents, and catalysts. Asymmetric syntheses are highly sensitive to impurities.
-
Checklist for Reagents and Solvents:
-
Chiral Starting Material: Confirm the enantiomeric purity of your starting N-Boc-L-2-aminobutyric acid. Any initial contamination with the (R)-enantiomer will carry through the synthesis.
-
Solvent Quality: Use anhydrous, high-purity solvents, especially in steps sensitive to moisture or protic species. Water can interfere with catalysts and promote side reactions that may lead to racemization.
-
Coupling Reagents: Impurities in coupling reagents (e.g., PyBOP, DCC, CDI) can lead to side reactions and impact stereochemical integrity.[4][5]
-
Problem 3: I've confirmed my reagents are pure, but the cyclization step to form the quinazolinone ring seems to be the source of racemization. How can I mitigate this?
Answer: The cyclization of the diamide intermediate is a critical step where racemization can occur, especially at elevated temperatures or under harsh acidic or basic conditions.[4][8]
-
Optimization Strategies:
-
Reaction Temperature: Lowering the reaction temperature can often suppress racemization. One study noted that at higher temperatures, racemization was observed up to 25%.[16]
-
Choice of Cyclizing Agent and Solvent: The selection of the cyclizing agent and solvent system is crucial. Milder conditions are preferable. For instance, some syntheses have moved away from harsh conditions like Zn/AcOH.[4][5][8] The choice of solvent can also significantly impact the reaction outcome.[4][5]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral intermediate to conditions that may promote racemization.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in Idelalisib synthesis.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
III. Key Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method for Idelalisib
This protocol outlines the essential steps for validating a chiral HPLC method to ensure accurate determination of enantiomeric excess.
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (e.g., polysaccharide-based) known to resolve quinazolinone derivatives.
-
Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides adequate separation of the enantiomers.
-
-
Resolution (Rs) Determination:
-
Prepare a solution of racemic Idelalisib.
-
Inject the solution and adjust the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).[11]
-
-
Accuracy Verification:
-
Prepare standards with known enantiomeric compositions (e.g., 99:1, 95:5, 50:50 S:R).
-
Analyze these standards and compare the measured % ee with the known values to determine the method's accuracy.
-
-
Precision (Repeatability) Assessment:
-
Inject a single sample of scalemic Idelalisib multiple times (n=6).
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the % ee values. A low RSD (<2%) indicates good precision.[11]
-
-
Linearity Check:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear response.
-
Visualizing the Idelalisib Synthesis Pathway
The following diagram provides a simplified overview of a common synthetic route to Idelalisib, highlighting the critical stereocenter-retaining step.
Caption: Simplified Synthetic Pathway to Idelalisib.
IV. Data Summary: Impact of Reaction Conditions on Enantioselectivity
The following table summarizes the potential impact of various reaction parameters on the enantiomeric excess of Idelalisib, based on general principles of asymmetric synthesis and findings from related literature.[4][5][16]
| Parameter | Potential Impact on % ee | Rationale and Recommendations |
| Cyclization Temperature | High | Increased temperature can provide sufficient energy to overcome the barrier to racemization, especially if acidic or basic species are present. It is recommended to screen lower temperatures (e.g., 0-25 °C) to minimize loss of stereochemical integrity.[16] |
| Cyclization Reagent | High | Harsh reagents (e.g., strong acids/bases) can promote enolization or other mechanisms leading to racemization. Screening a variety of milder cyclizing agents is advisable. |
| Solvent Polarity | Medium | The solvent can influence the stability of charged intermediates or transition states involved in racemization pathways. Aprotic solvents are generally preferred. |
| Purity of Chiral Amine | Critical | The enantiomeric purity of the final product cannot exceed that of the starting chiral material. Ensure the use of high-purity N-Boc-L-2-aminobutyric acid. |
V. References
-
Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. RSC Advances, 8(28), 15863–15869. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. BenchChem. --INVALID-LINK--
-
Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. ResearchGate. --INVALID-LINK--
-
Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances. --INVALID-LINK--
-
Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Publishing. --INVALID-LINK--
-
Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. National Center for Biotechnology Information. --INVALID-LINK--
-
Mekala, N., Buddepu, S. R., Dehury, S. K., Moturu, K. M. V. R., Indukuri, S. K. V., Vasireddi, U. R., & Parimi, A. R. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. Europe PMC. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of idelalisib, 1 by Laurus Labs Ltd. ResearchGate. --INVALID-LINK--
-
SciSpace. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. SciSpace. --INVALID-LINK--
-
MDPI. (n.d.). Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of Avibactam, Cephems, and Idelalisib as Benchmarks for Antibiotics and Anticancer Drugs. MDPI. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). The Exploration of Chirality for Improved Druggability within the Human Kinome. National Center for Biotechnology Information. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. --INVALID-LINK--
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. --INVALID-LINK--
-
Mahesh, M., Bali, A., & Gupta, T. (2023). Validated Spectrofluorimetric Method for Estimation of Idelalisib in Bulk and in Formulation. Zhurnal Prikladnoii Spektroskopii, 90(4), 655. --INVALID-LINK--
-
ResearchGate. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. National Center for Biotechnology Information. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. National Center for Biotechnology Information. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Enantioselective organocatalytic synthesis of axially chiral aldehyde-containing styrenes via SNAr reaction-guided dynamic kinetic resolution. National Center for Biotechnology Information. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. --INVALID-LINK--
-
National Center for Biotechnology Information. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. National Center for Biotechnology Information. --INVALID-LINK--
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. --INVALID-LINK--
-
RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. RSC Publishing. --INVALID-LINK--
-
Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. --INVALID-LINK--
-
National Center for Biotechnology Information. (2016). Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma. National Center for Biotechnology Information. --INVALID-LINK--
-
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. --INVALID-LINK--
-
RSC Publishing. (n.d.). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC Publishing. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Idelalisib and bendamustine combination is synergistic and increases DNA damage response in chronic lymphocytic leukemia cells. ResearchGate. --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 9. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.scirea.org [article.scirea.org]
- 11. benchchem.com [benchchem.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. scispace.com [scispace.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-Fluoro-6-nitrobenzoate vs. 2-Chloro-6-nitrobenzoate in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for this purpose, particularly on electron-deficient rings. This guide provides an in-depth comparison of two common substrates: methyl 2-fluoro-6-nitrobenzoate and methyl 2-chloro-6-nitrobenzoate. While conventional wisdom from aliphatic chemistry might suggest the chloride is a better leaving group, the reality in aromatic systems is surprisingly different. Here, we will dissect the mechanistic nuances that not only explain this discrepancy but also empower you to make informed decisions in your synthetic strategies.
The SNAr Mechanism: A Tale of Two Steps
The reactivity of these compounds is governed by the two-step addition-elimination mechanism characteristic of SNAr reactions.[1][2] Understanding this pathway is critical to grasping the performance differences between the fluoro and chloro analogs.
-
Step 1: Nucleophilic Attack (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This initial attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The formation of this complex is the slow, rate-determining step of the overall reaction.[3]
-
Step 2: Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored in a rapid second step, where the leaving group (the halide ion) is expelled.[3]
Because the first step is the bottleneck, any factor that stabilizes the Meisenheimer complex and lowers the activation energy for its formation will accelerate the entire reaction.[3][4]
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on Fluoronitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and efficiency is paramount. Among the vast arsenal of synthetic reactions, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the functionalization of aromatic rings. This guide provides a comprehensive analysis of the kinetics of nucleophilic substitution on fluoronitrobenzoate substrates, a class of compounds that are pivotal in the synthesis of a wide array of pharmaceutical agents. By understanding the kinetic nuances of these reactions, researchers can optimize synthetic routes, predict product formation, and ultimately accelerate the drug development pipeline.
The Significance of Fluoronitrobenzoates in Medicinal Chemistry
Fluoronitrobenzoates are highly versatile building blocks in organic synthesis. The presence of a fluorine atom, a good leaving group in SNAr reactions, and a strongly electron-w-ithdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack.[1] This reactivity is harnessed to introduce a variety of functional groups, leading to the synthesis of complex molecules with diverse biological activities. The ester functionality of the benzoate moiety provides an additional site for chemical modification, further expanding the synthetic utility of these compounds.
The SNAr Mechanism: A Stepwise Pathway
The nucleophilic aromatic substitution on fluoronitrobenzoates proceeds via a well-established addition-elimination mechanism.[1] This two-step process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized by the electron-withdrawing nitro group, which is crucial for the stabilization of this high-energy species. The reaction is completed by the elimination of the fluoride ion, restoring the aromaticity of the ring and yielding the substituted product.[1]
The rate of the SNAr reaction is governed by the stability of the Meisenheimer complex. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.[3] This is why the position of the electron-withdrawing nitro group relative to the fluorine leaving group is of utmost importance. When the nitro group is in the ortho or para position, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance, leading to a significant rate enhancement.[4] In contrast, a meta-positioned nitro group can only exert an inductive electron-withdrawing effect, resulting in a much slower reaction.
Caption: Generalized SNAr mechanism.
Comparative Kinetic Analysis of Fluoronitrobenzoate Isomers
In methyl 2-fluoro-5-nitrobenzoate, the nitro group is para to the fluorine leaving group. This positioning allows for maximal resonance stabilization of the negative charge in the Meisenheimer complex. Conversely, in methyl 4-fluoro-3-nitrobenzoate, the nitro group is ortho to the fluorine. This also provides excellent resonance stabilization. However, steric hindrance between the ortho nitro group and the incoming nucleophile might slightly decrease the reaction rate compared to the para-substituted isomer.
| Substrate | Nucleophile | Solvent | Relative Rate (Predicted) |
| Methyl 2-fluoro-5-nitrobenzoate | Piperidine | DMSO | High |
| Methyl 4-fluoro-3-nitrobenzoate | Piperidine | DMSO | High (potentially slightly lower than 2-fluoro-5-nitro) |
Experimental Protocols for Kinetic Studies
The kinetics of nucleophilic substitution on fluoronitrobenzoates can be conveniently studied using UV-Vis spectrophotometry.[5][6] The formation of the colored product, resulting from the displacement of the fluoride by a chromophoric nucleophile, can be monitored over time. For fast reactions, a stopped-flow apparatus is essential.[7][8]
General Procedure for Kinetic Measurements:
-
Solution Preparation: Prepare stock solutions of the fluoronitrobenzoate substrate and the nucleophile in a suitable aprotic solvent (e.g., DMSO, acetonitrile).
-
Temperature Control: Equilibrate the reactant solutions and the spectrophotometer cell at the desired temperature.
-
Reaction Initiation: For slower reactions, manually mix the reactant solutions in a cuvette and immediately start data acquisition. For fast reactions, use a stopped-flow instrument to rapidly mix the solutions.[9]
-
Data Acquisition: Monitor the increase in absorbance at the wavelength of maximum absorption (λmax) of the product over time.
-
Data Analysis: Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a single exponential equation. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile in excess.
References
- 1. PubChemLite - Ethyl 4-fluoro-3-nitrobenzoate (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. youtube.com [youtube.com]
- 8. J. Hirst and T. O. Bankole, “Kinetics of Some of the Reactions of 2-Fluoro-and 2-Chloro-5-nitropyridine and 1-Fluoro- and 1-Chloro-2,4-dinitrobenzenes with Aniline, Piperidine in Acetone and Methanol,” Journal of the Chemical Society B, No. 0, 1969, pp. 848-952. - References - Scientific Research Publishing [scirp.org]
- 9. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography for Purity Analysis of Ethyl 2-fluoro-6-nitrobenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 2-fluoro-6-nitrobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitro group, a fluorine atom, and an ethyl ester, makes it a versatile intermediate for creating more complex molecules. In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy.[1] Even minute impurities can carry over into the final API, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling for all drug substances.[2][3] This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the rationale behind the method's parameters, compare its performance against alternative analytical technologies, and provide the detailed protocols necessary for its implementation and validation in a research or quality control setting.
The Primary Analytical Technique: A Validated Reversed-Phase HPLC Method
HPLC is widely recognized as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds, offering excellent precision, sensitivity, and resolution.[2][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the molecule's moderate polarity.
Rationale for Method Development
The goal is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products. The selection of chromatographic conditions is paramount for achieving this.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. Its nonpolar nature provides effective retention for the aromatic ring of the analyte, while allowing for fine-tuning of selectivity through mobile phase modification.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water and an organic solvent (acetonitrile or methanol) is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The acidic modifier (e.g., formic or phosphoric acid) is crucial for protonating any acidic or basic functional groups on the analyte or impurities, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the stationary phase.[5]
-
Detection: The nitroaromatic chromophore in this compound provides strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for this class of compounds, offering high sensitivity.[5][6][7][8]
Detailed Experimental Protocol: HPLC Purity Assay
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 85 17.0 85 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a final concentration of 0.5 mg/mL.
4. System Suitability:
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Potential Impurities and Their Origin
A robust analytical method must separate the main peak from likely impurities. Based on common synthetic routes for nitroaromatic esters[9], potential impurities include:
-
Starting Materials: Unreacted 2-fluoro-6-nitrobenzoic acid.
-
Positional Isomers: Isomers formed during the nitration step, such as Ethyl 2-fluoro-4-nitrobenzoate or Ethyl 4-fluoro-2-nitrobenzoate.[10][11]
-
Hydrolysis Products: The parent acid (2-fluoro-6-nitrobenzoic acid) formed by ester hydrolysis.
-
By-products: Compounds arising from side reactions, which can vary depending on the specific synthetic pathway.[12]
The developed gradient HPLC method is designed to provide sufficient resolution to separate these structurally similar compounds from the main analyte peak.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the primary method, other techniques offer distinct advantages for specific applications. The choice of method depends on the analytical goal, whether it is routine quality control, rapid screening, or comprehensive impurity identification.[4]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particles (<2 µm), requiring higher pressures. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. |
| Analysis Time | 15-30 minutes | 2-10 minutes | 20-40 minutes |
| Resolution | Good to Excellent | Superior | Excellent (for volatile compounds) |
| Sensitivity (LOD/LOQ) | High (ng range) | Very High (pg range) | Very High (pg-fg range) with MS |
| Solvent Consumption | Moderate | Low | Very Low (mobile phase is a gas) |
| Best For | Routine QC, purity assays, stability testing.[13] | High-throughput screening, complex mixture analysis, improved resolution.[4] | Analysis of residual solvents, volatile impurities, and thermally stable analytes.[1][3] |
| Limitations | Longer run times compared to UPLC. | Requires specialized high-pressure equipment; higher upfront cost. | Analyte must be volatile and thermally stable; potential for degradation in the injector. |
In-Depth Comparison
-
HPLC vs. UPLC: UPLC is a direct evolution of HPLC, offering significantly faster analysis times and better resolution.[4] For a high-throughput lab screening many samples of this compound, investing in a UPLC system could increase efficiency and reduce solvent waste. However, for standard quality control where throughput is less critical, the robustness and lower cost of conventional HPLC are often sufficient.
-
HPLC vs. GC-MS: GC-MS is not typically the primary method for a compound like this compound due to its relatively high molecular weight and boiling point. However, it is an invaluable complementary technique . It excels at identifying and quantifying volatile impurities that HPLC might miss, such as residual solvents (e.g., toluene, ethyl acetate) used during synthesis.[14] The mass spectrometer provides definitive identification of these small molecules, which is critical for meeting ICH Q3C guidelines for residual solvents.
Workflow for Purity Method Validation and Comparison
The following diagram illustrates the logical workflow for establishing a validated purity method and comparing it against alternative technologies, ensuring a comprehensive analytical strategy.
Caption: Logical workflow for HPLC method validation and comparison.
Conclusion
The purity analysis of this compound is most effectively and robustly performed using a validated reversed-phase HPLC method. This technique provides the necessary specificity, sensitivity, and precision to meet stringent pharmaceutical quality standards. While HPLC serves as the cornerstone for routine quality control, a comprehensive analytical strategy should leverage complementary techniques. UPLC offers a significant advantage in speed and resolution for high-throughput environments, whereas GC-MS is unparalleled for the identification and quantification of volatile impurities and residual solvents. By understanding the strengths and limitations of each method, researchers and drug development professionals can implement a multi-faceted approach that ensures the highest purity of this critical intermediate, ultimately safeguarding the quality and safety of the final drug product.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. epa.gov [epa.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 363-32-6|Ethyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 11. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. biomedres.us [biomedres.us]
A Comparative Guide to ¹H and ¹³C NMR Analysis of Methyl Nitrobenzoate Isomers
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of isomeric compounds is a cornerstone of robust drug development and material science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the molecular architecture of organic compounds.[1] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the three structural isomers of methyl nitrobenzoate: methyl 2-nitrobenzoate (ortho), methyl 3-nitrobenzoate (meta), and methyl 4-nitrobenzoate (para). We will explore the theoretical underpinnings of their spectral differences, present comparative experimental data, and provide a standardized protocol for their analysis.
The Foundational Role of Substituent Effects in NMR Spectroscopy
The differentiation of the methyl nitrobenzoate isomers via NMR is fundamentally governed by the electronic effects of the nitro (-NO₂) and methyl ester (-COOCH₃) substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. This leads to a significant deshielding of the aromatic protons and carbons, particularly at the ortho and para positions.[2] Conversely, the methyl ester group is also electron-withdrawing, though its influence is more moderate. The interplay of these effects, dictated by their relative positions, creates unique electronic environments for each proton and carbon atom, resulting in distinct chemical shifts (δ) and coupling patterns in their respective NMR spectra.
¹H NMR Spectral Analysis: A Tale of Three Isomers
The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between the ortho, meta, and para isomers of methyl nitrobenzoate. The number of signals, their multiplicity, and their chemical shifts are all key identifiers.
Methyl 2-Nitrobenzoate (Ortho-isomer)
The ortho-isomer presents the most complex of the three aromatic spectra due to the proximity of the two bulky and electron-withdrawing groups. This proximity can lead to steric hindrance, potentially causing a slight out-of-plane twist of the substituents, which further influences the electronic environment. The spectrum is characterized by four distinct signals in the aromatic region, each corresponding to a single proton. The proton adjacent to the nitro group (H-3) and the proton ortho to the ester and meta to the nitro group (H-6) are typically the most deshielded.
Methyl 3-Nitrobenzoate (Meta-isomer)
In the meta-isomer, the substituents are further apart, leading to a more straightforward spectrum. We typically observe four distinct aromatic signals. The proton situated between the two electron-withdrawing groups (H-2) is the most deshielded due to the additive inductive effects. The proton at H-4, ortho to the nitro group and meta to the ester, also experiences significant deshielding. The H-6 proton, ortho to the ester and meta to the nitro group, is similarly deshielded. The H-5 proton, being meta to both groups, is the least deshielded of the aromatic protons.
Methyl 4-Nitrobenzoate (Para-isomer)
The para-isomer exhibits the simplest ¹H NMR spectrum in the aromatic region due to its C₂ symmetry. The molecule has a plane of symmetry bisecting the two substituents. Consequently, the four aromatic protons are chemically equivalent in pairs, giving rise to only two signals. These signals typically appear as two distinct doublets, characteristic of a para-substituted benzene ring, often referred to as an AA'BB' system. The protons ortho to the strongly electron-withdrawing nitro group (H-3 and H-5) are deshielded and appear as one doublet, while the protons ortho to the methyl ester group (H-2 and H-6) are slightly less deshielded and appear as the other doublet.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for the three isomers of methyl nitrobenzoate.
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl 2-Nitrobenzoate (ortho) | H-3 | ~8.15 | dd | 1H |
| H-4 | ~7.70 | td | 1H | |
| H-5 | ~7.60 | td | 1H | |
| H-6 | ~7.90 | dd | 1H | |
| -OCH₃ | ~3.90 | s | 3H | |
| Methyl 3-Nitrobenzoate (meta) [1] | H-2 | 8.76 | s | 1H |
| H-4, H-6 | 8.28 - 8.37 | m | 2H | |
| H-5 | 7.50 - 7.65 | m | 1H | |
| -OCH₃ | 3.93 | s | 3H | |
| Methyl 4-Nitrobenzoate (para) [1] | H-2, H-6 | 8.13 - 8.26 | m (d) | 2H |
| H-3, H-5 | 8.13 - 8.26 | m (d) | 2H | |
| -OCH₃ | 3.94 | s | 3H |
Note: Predicted chemical shifts for the ortho-isomer are based on established substituent effects and data from spectral databases. Experimental data for meta and para isomers were obtained from a 200 MHz spectrometer in CDCl₃.[1] Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and td (triplet of doublets).
¹³C NMR Spectral Analysis: Unambiguous Carbon Environments
¹³C NMR spectroscopy provides complementary information that reinforces the structural assignments made from the ¹H NMR data. The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR
-
Number of Signals: Due to symmetry, the para-isomer will show fewer signals in the aromatic region (four signals: C1, C4, and two for the pairs of equivalent carbons C2/C6 and C3/C5) compared to the ortho and meta isomers, which will each exhibit six distinct aromatic carbon signals.
-
Chemical Shifts of Quaternary Carbons: The chemical shifts of the carbons directly attached to the nitro and ester groups (ipso-carbons) are particularly diagnostic. The carbon attached to the nitro group (C-NO₂) is significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
-
Carbonyl Carbon: The carbonyl carbon of the ester group typically appears in the range of δ 164-166 ppm.
Comparative ¹³C NMR Data
The table below presents a comparison of the ¹³C NMR chemical shifts for the three methyl nitrobenzoate isomers.
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl 2-Nitrobenzoate (ortho) | C=O | ~165.5 |
| C-1 (ester) | ~129.0 | |
| C-2 (nitro) | ~149.0 | |
| Aromatic CHs | ~124.0, 128.5, 131.0, 133.0 | |
| -OCH₃ | ~52.5 | |
| Methyl 3-Nitrobenzoate (meta) [1] | C=O | 164.7 |
| C-1 (ester) | 131.7 | |
| C-3 (nitro) | 148.1 | |
| C-2 | 127.2 | |
| C-4 | 124.3 | |
| C-5 | 129.5 | |
| C-6 | 135.1 | |
| -OCH₃ | 52.6 | |
| Methyl 4-Nitrobenzoate (para) [1] | C=O | 165.1 |
| C-1 (ester) | 135.4 | |
| C-4 (nitro) | 150.5 | |
| C-2, C-6 | 130.6 | |
| C-3, C-5 | 123.5 | |
| -OCH₃ | 52.8 |
Note: Chemical shifts for the ortho-isomer are predicted based on established substituent effects and spectral database information. Experimental data for meta and para isomers were obtained from a 50 MHz spectrometer in CDCl₃.[1]
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the methyl nitrobenzoate isomer.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at δ 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualizing Structural and Spectral Relationships
The following diagrams illustrate the structures of the methyl nitrobenzoate isomers and the key principles of their NMR spectral differentiation.
Caption: Chemical structures of the three isomers of methyl nitrobenzoate.
Caption: Key differentiating features in the NMR spectra of the isomers.
Conclusion
The structural isomers of methyl nitrobenzoate can be unequivocally distinguished through a combined analysis of their ¹H and ¹³C NMR spectra. The distinct patterns of chemical shifts and signal multiplicities, arising from the unique electronic environments created by the substituent positions, provide a spectroscopic fingerprint for each isomer. This guide serves as a practical resource for researchers, enabling the confident identification and characterization of these important chemical entities.
References
Comparison of different reducing agents for nitroarenes (Zn/AcOH vs Fe/AcOH).
The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and agrochemicals. The choice of reducing agent is critical, dictating the reaction's efficiency, selectivity, and scalability. This guide provides an in-depth comparison of two classical and widely employed methods: zinc powder in acetic acid (Zn/AcOH) and iron powder in acetic acid (Fe/AcOH). We will delve into the mechanistic nuances, practical considerations, and performance data to empower researchers in making informed decisions for their synthetic challenges.
The Underlying Chemistry: A Stepwise Reduction Pathway
The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates. While the exact mechanism can be complex and surface-dependent, the generally accepted pathway for both Zn/AcOH and Fe/AcOH involves the initial single-electron transfer from the metal to the nitroarene. This is followed by a cascade of protonation and further electron transfer steps.
The key intermediates in this transformation are the nitrosoarene and the N-arylhydroxylamine. The complete reduction to the aniline requires the full six-electron transfer. The choice of metal and reaction conditions can influence the rate of these steps and the potential for side reactions involving these intermediates.
In the Lab: A Head-to-Head Comparison
Iron in Acetic Acid (Fe/AcOH): The Workhorse Reductant
Historically, the use of iron in acidic media, known as the Béchamp reduction, has been a robust and high-yielding method for nitroarene reduction.[1][2] Iron is an attractive choice due to its low cost, abundance, and relatively low toxicity.[3][4]
In the Fe/AcOH system, iron acts as the electron donor, while acetic acid serves as the proton source. The reaction is typically heterogeneous, occurring on the surface of the iron particles. The choice of acetic acid is strategic; it is a mild acid that effectively protonates the intermediates without being overly corrosive. The reaction often requires heating to achieve a reasonable rate. The iron oxides formed during the reaction are generally easy to remove during workup.
The following protocol is adapted from a procedure for the reduction of dinitrotoluene using iron and hydrochloric acid, with acetic acid as a suitable alternative proton source.[5]
-
Materials:
-
2,4-Dinitrotoluene
-
Iron powder (fine filings)
-
Glacial Acetic Acid
-
Ethanol (optional, as co-solvent)
-
Sodium hydroxide or Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2,4-dinitrotoluene and iron powder.
-
Add glacial acetic acid (and ethanol if used).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with a small amount of the reaction solvent.
-
Carefully neutralize the filtrate with an aqueous solution of sodium hydroxide or sodium bicarbonate until the solution is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-diaminotoluene.
-
Zinc in Acetic Acid (Zn/AcOH): A Milder Alternative
Zinc, in combination with acetic acid, is another widely used system for the reduction of nitroarenes.[6] It is often considered a milder reducing agent than iron and can be advantageous when other sensitive functional groups are present.[6]
Similar to iron, zinc acts as the electron donor. However, the reduction potential of zinc is higher than that of iron, which can sometimes lead to over-reduction or the formation of dimeric byproducts such as azo and azoxy compounds. The formation of N-arylhydroxylamines as stable byproducts can also be a concern under certain conditions.[7] Careful control of reaction temperature and stoichiometry is crucial to favor the formation of the desired aniline.
The following is a general procedure for the reduction of a nitroarene using activated zinc in acetic acid.
-
Materials:
-
Nitroarene
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a solution of the nitroarene in glacial acetic acid, add activated zinc dust portion-wise at room temperature. The reaction can be exothermic, so cooling may be necessary.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove excess zinc.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude aniline.
-
Performance at a Glance: A Comparative Table
| Feature | Zn/AcOH | Fe/AcOH | References |
| Yield | Generally good to excellent, but can be substrate-dependent. | Often reported to be higher and more consistent across a range of substrates. | [1][2] |
| Reaction Time | Can be faster, sometimes proceeding at room temperature. | Often requires heating to reflux for several hours. | [7] |
| Chemoselectivity | Good, but can sometimes lead to the formation of hydroxylamine or azo/azoxy byproducts. | Generally high, with a lower tendency for byproduct formation. | [7] |
| Cost | Zinc is more expensive than iron. | Iron is a very inexpensive and abundant metal. | [3] |
| Work-up | Typically involves filtration and an acid-base workup. | Requires filtration and neutralization of the acidic reaction mixture. | [5] |
| Safety | Finely divided zinc can be pyrophoric. | Finely divided iron can be pyrophoric. Reactions can be exothermic. | [4] |
| Environmental | Zinc salts can pose environmental concerns. | Iron oxides are generally less toxic and easier to dispose of. | [3] |
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation hinges on the specific requirements of the synthesis.
-
For large-scale synthesis and cost-effectiveness, Fe/AcOH is often the superior choice. Its low cost, high yields, and the generally lower toxicity of its byproducts make it an industrially viable method.[3] The need for heating is a manageable parameter in a process setting.
-
For substrates with sensitive functional groups that may not tolerate prolonged heating, Zn/AcOH can be the preferred method. Its ability to proceed at or near room temperature offers a milder reaction environment. However, careful optimization is necessary to minimize the formation of byproducts. The potential for hydroxylamine or azo compound formation should be carefully monitored during reaction development.
-
Chemoselectivity is a key differentiator. While both methods are generally chemoselective for the nitro group, Fe/AcOH has a better reputation for avoiding the dimeric byproducts that can sometimes plague zinc-mediated reductions. If a clean conversion to the aniline is paramount, iron is often the more reliable choice.
Conclusion
Both Zn/AcOH and Fe/AcOH are powerful and versatile methods for the reduction of nitroarenes. The choice between them is a classic example of the trade-offs encountered in synthetic chemistry. Fe/AcOH stands out for its robustness, high yields, and cost-effectiveness, making it a workhorse for many applications. Zn/AcOH offers a milder alternative, which can be advantageous for sensitive substrates, but may require more careful optimization to ensure high selectivity. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select the optimal conditions to achieve their synthetic goals.
References
- 1. 2-Amino-4-chlorotoluene(95-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 5. orgsyn.org [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Sciencemadness Discussion Board - Reductions of Nitro groups with Zn and acid - Powered by XMB 1.9.11 [sciencemadness.org]
A Senior Application Scientist's Guide to the Characterization of Meisenheimer Complexes in SNAr Reactions
<Step>
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone for forging carbon-heteroatom and carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and agrochemicals. Central to the stepwise SNAr mechanism is the formation of a discrete, anionic intermediate known as the Meisenheimer complex.[1][2][3] The stability and structure of this complex dictate the reaction's kinetics and regioselectivity. Consequently, its unambiguous characterization is not merely an academic exercise but a critical step in reaction optimization and mechanistic elucidation.
This guide provides an in-depth comparison of the primary analytical techniques used to characterize Meisenheimer complexes, blending theoretical principles with practical, field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Meisenheimer Complex: More Than a Fleeting Intermediate
The classical SNAr mechanism proceeds via a two-step addition-elimination sequence.[4] A nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (the ipso position), forming a resonance-stabilized, non-aromatic anionic σ-complex—the Meisenheimer complex.[4][5] The aromaticity is then restored upon the expulsion of the leaving group.
The stability of the Meisenheimer complex is paramount. It is significantly influenced by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the aromatic ring, which delocalize the negative charge.[3][6] In some cases, particularly with spirocyclic systems, these complexes are exceptionally stable and can be isolated and characterized as salts.[3][6] However, there is ongoing debate, with some studies suggesting that for certain substrates, the SNAr reaction may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate.[7][8][9] This underscores the importance of robust experimental characterization.
Comparative Analysis of Characterization Techniques
The choice of analytical method is dictated by the stability of the Meisenheimer complex and the desired level of structural detail. Here, we compare the most powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.
Table 1: At-a-Glance Comparison of Key Characterization Techniques
| Technique | Information Provided | Stability Requirement | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Definitive structural information, charge distribution | Moderate to high (lifetime > NMR timescale) | Provides unambiguous evidence of σ-complex formation and structure in solution. | Requires a relatively stable complex for detailed analysis. |
| UV-Vis | Electronic transitions, kinetic data | Low to high | Highly sensitive, ideal for kinetic studies of transient species.[1] | Provides limited structural information; spectra can be broad. |
| X-ray Crystallography | Precise bond lengths, bond angles, and conformation | High (requires stable, crystalline solid) | Provides the ultimate, unambiguous structural proof.[10][11] | Complex must be isolatable as a single crystal; solid-state structure may differ from solution. |
| Mass Spectrometry | Molecular weight confirmation | Low to high | Useful for identifying intermediates in complex mixtures.[12][13] | Provides no direct structural information about the complex itself. |
In-Depth Methodologies & Experimental Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is arguably the most powerful tool for characterizing Meisenheimer complexes in solution.[2][14] The formation of the σ-complex dramatically alters the electronic environment of the aromatic ring, leading to characteristic and diagnostic shifts in the NMR spectrum.
Causality Behind the Method: The key event in Meisenheimer complex formation is the change in hybridization of the ipso-carbon from sp² to sp³. This disrupts the aromatic system and causes a significant upfield shift for the proton attached to this carbon. Conversely, the remaining ring protons, which bear a partial negative charge, often show less dramatic or even downfield shifts depending on the charge distribution.
Experimental Protocol: ¹H NMR Titration for Meisenheimer Complex Detection
This protocol is designed to monitor the formation of a Meisenheimer complex upon the addition of a nucleophile.
Objective: To confirm the formation and determine the stoichiometry of a Meisenheimer complex between 1,3,5-trinitrobenzene (TNB) and sodium methoxide.
Materials:
-
1,3,5-Trinitrobenzene (TNB)
-
Sodium Methoxide (NaOMe), 0.5 M solution in DMSO-d₆
-
DMSO-d₆ (deuterated dimethyl sulfoxide)
-
NMR tubes
Step-by-Step Procedure:
-
Prepare the Substrate Solution: Dissolve a precise amount of TNB (e.g., 5 mg) in 0.5 mL of DMSO-d₆ in an NMR tube.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the starting material. For TNB, a single sharp singlet will be observed around δ 9.2 ppm.
-
Incremental Addition of Nucleophile: Add a small, precise aliquot (e.g., 5 µL, 0.1 equivalents) of the NaOMe/DMSO-d₆ solution to the NMR tube.
-
Mix and Record: Gently mix the solution and immediately acquire a new ¹H NMR spectrum.
-
Observe Spectral Changes: Note the appearance of new signals corresponding to the Meisenheimer complex. A characteristic upfield signal for the sp³-hybridized C-H proton (around δ 6.0-6.5 ppm) and a signal for the remaining aromatic protons (around δ 8.5 ppm) should appear. The original TNB signal will decrease in intensity.
-
Continue Titration: Repeat steps 3-5, adding incremental amounts of the nucleophile until a total of ~1.1 equivalents have been added.
-
Data Analysis: Plot the chemical shifts of the protons against the molar ratio of nucleophile to substrate. The point at which the chemical shifts plateau indicates the stoichiometry of the complex formed.
Self-Validation: The protocol's integrity is confirmed by the clean conversion of starting material to the complex, with clear isosbestic points if monitored by UV-Vis simultaneously. Reversibility can be tested by adding a mild acid, which should regenerate the starting material's spectrum.[2]
Expected ¹³C NMR Changes:
-
sp³ Carbon: A dramatic upfield shift for the ipso-carbon, appearing in the aliphatic region (e.g., δ 60-80 ppm).
-
Aromatic Carbons: Shifts in the remaining aromatic carbons reflecting the delocalization of the negative charge.
UV-Visible (UV-Vis) Spectroscopy: A Powerful Kinetic Tool
Meisenheimer complexes are often highly colored, making UV-Vis spectroscopy an excellent method for their detection and for studying the kinetics of their formation and decomposition.[6]
Causality Behind the Method: The formation of the delocalized anionic σ-complex results in new electronic transitions. These typically occur at longer wavelengths (lower energy) compared to the starting materials, leading to the appearance of strong absorption bands in the visible region of the spectrum (typically 400-600 nm).[6][15]
Experimental Protocol: Stopped-Flow Kinetics for a Fast SNAr Reaction
Objective: To determine the rate of formation of the Meisenheimer complex between 4,6-dinitrobenzofuroxan and hydroxide ion.[16]
Materials:
-
4,6-dinitrobenzofuroxan (DNBF) solution in water.
-
Sodium hydroxide (NaOH) solution in water.
-
A stopped-flow spectrophotometer.
Step-by-Step Procedure:
-
Instrument Setup: Set the stopped-flow instrument to the wavelength of maximum absorbance (λ_max) for the Meisenheimer complex, determined from a static UV-Vis spectrum. Thermostat the cell to the desired temperature (e.g., 25°C).
-
Load Reagents: Load the two reactant solutions (DNBF and NaOH) into the separate drive syringes of the instrument.
-
Initiate Reaction: Rapidly inject and mix the reactants into the observation cell. This starts the data acquisition.
-
Monitor Absorbance: Record the change in absorbance at λ_max over time. The absorbance will increase as the colored complex forms.
-
Data Analysis: Fit the resulting absorbance vs. time curve to a pseudo-first-order exponential function (assuming [NaOH] >> [DNBF]) to extract the observed rate constant (k_obs).
-
Determine Second-Order Rate Constant: Repeat the experiment at several different concentrations of NaOH. Plot k_obs versus [NaOH]. The slope of the resulting line will be the second-order rate constant (k₁) for the formation of the complex.
Self-Validation: The linearity of the k_obs vs. [Nucleophile] plot validates the assumed second-order kinetics. The consistency of the rate constants across different runs ensures reproducibility.
X-ray Crystallography: The Definitive Structural Proof
For Meisenheimer complexes that are stable enough to be isolated as crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[3]
Causality Behind the Method: X-ray crystallography maps the electron density in a crystal, allowing for the precise determination of atomic positions. This reveals exact bond lengths, bond angles, and the overall conformation of the molecule. Key structural features, such as the flattened sofa conformation of the cyclohexadienide ring and the specific C-N bond lengths of the nitro groups, can be precisely measured.[10]
Key Findings from Crystallographic Studies:
-
Confirmation of sp³ Hybridization: The technique directly visualizes the tetrahedral geometry at the ipso-carbon.
-
Bond Length Alternation: In the diene portion of the ring, C-C bond lengths are not equal, providing evidence for the localized double bonds of the cyclohexadienyl anion structure.[10]
-
Influence of Counter-ion: The position and coordination of the counter-ion (e.g., K⁺) can significantly affect the charge distribution and geometry of the anionic complex in the solid state.[11][17]
Obtaining suitable crystals is often the most significant challenge, as many Meisenheimer complexes are only stable in solution or form poor-quality crystals.[10] Spirocyclic complexes are often more amenable to crystallization due to their rigid structures.[6][11]
Conclusion: An Integrated Approach
The characterization of a Meisenheimer complex is rarely accomplished with a single technique. A robust study leverages the strengths of multiple methods. UV-Vis spectroscopy can rapidly confirm the formation of a colored intermediate and provide crucial kinetic data. NMR spectroscopy then offers definitive proof of the structure in solution, mapping the charge distribution across the ring. Finally, for stable adducts, X-ray crystallography provides the ultimate structural confirmation.
By understanding the principles and practical application of these techniques, researchers can confidently identify and characterize these pivotal intermediates, leading to a deeper understanding of SNAr reaction mechanisms and enabling the rational design of more efficient synthetic routes in drug development and materials science.
References
- 1. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? | CoLab [colab.ws]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-fluoro-6-nitrobenzoate
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-fluoro-6-nitrobenzoate, grounded in established safety principles and field-proven practices.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Therefore, all handling and disposal steps must be undertaken with the assumption that this compound may possess similar properties. The primary objective is to prevent any direct contact with laboratory personnel and to ensure it does not enter the environment through improper disposal channels.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that involves the handling or disposal of this compound, the following personal protective equipment must be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] | Protects against potential splashes of the chemical or its solutions, which could cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][4] | Forms a barrier to prevent skin contact, as related compounds are known skin irritants.[2] |
| Body Protection | A flame-resistant lab coat.[1] | Protects against spills on clothing and skin. |
| Respiratory Protection | A certified respirator should be used if handling the compound as a powder outside of a fume hood.[1][2] | Minimizes the risk of inhaling airborne particles, which could cause respiratory irritation.[2] |
This multi-layered approach to PPE is a self-validating system, ensuring that in the event of an unforeseen splash or spill, the risk of exposure is minimized.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
For solid spills:
-
Evacuate and Ventilate: If the spill is large, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
For liquid spills (if dissolved in a solvent):
-
Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount to ensure safety and facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[3][9]
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable container.[6]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled waste container.[10]
-
Crucially, separate halogenated waste from non-halogenated waste. [3] Since this compound is a halogenated compound, its waste stream must be kept separate from non-halogenated solvents. This is because the disposal methods for these two types of waste are different and mixing them can lead to increased disposal costs and complexities.[9]
-
Step 2: Waste Container Labeling
Accurate and detailed labeling of waste containers is a legal requirement and essential for safe handling and disposal. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components of the waste stream (e.g., solvents), including their approximate percentages.
-
The date the waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Irritant," "Environmentally Hazardous").
Step 3: Storage of Waste
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be:
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition.[11]
-
In a well-ventilated area, such as a fume hood.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a designated hazardous waste management officer to arrange for the pickup and disposal of the waste.[1][9] They will have established procedures and licensed contractors for the final disposal. The most common and recommended method for the disposal of halogenated nitroaromatic compounds is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive disposal plan, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental protection.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pfw.edu [pfw.edu]
- 10. nswai.org [nswai.org]
- 11. ucy.ac.cy [ucy.ac.cy]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
